S-Butyrylthiocholine chloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOS.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZLUZQWOCGCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944630 | |
| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22026-63-7 | |
| Record name | N,N,N-Trimethyl-2-[(1-oxobutyl)thio]Ethanaminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22026-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Butyrylthio)ethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(butyrylthio)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
S-Butyrylthiocholine Chloride: A Comprehensive Technical Guide for Researchers
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
S-Butyrylthiocholine chloride is a water-soluble synthetic substrate extensively utilized in biochemical research to assay the activity of cholinesterase enzymes, particularly butyrylcholinesterase (BChE).[1][2] Its structural similarity to the natural neurotransmitter acetylcholine allows it to be hydrolyzed by both BChE and, to a lesser extent, acetylcholinesterase (AChE), making it an invaluable tool for studying enzyme kinetics, screening potential inhibitors, and investigating the role of these enzymes in various physiological and pathological processes. This guide provides an in-depth overview of the applications, experimental protocols, and kinetic data associated with this compound for researchers, scientists, and drug development professionals.
Core Application: A Substrate for Cholinesterase Activity Assays
The primary application of this compound is as a chromogenic substrate in the Ellman's assay, the most common method for measuring cholinesterase activity.[3][4] In this assay, the cholinesterase enzyme catalyzes the hydrolysis of S-Butyrylthiocholine, yielding thiocholine and butyrate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, which is directly proportional to the cholinesterase activity, can be quantified by measuring the increase in absorbance at or near 412 nm.[3][5][6]
While both AChE and BChE can hydrolyze S-Butyrylthiocholine, BChE does so at a significantly higher rate, making S-Butyrylthiocholine the preferred substrate for specifically assaying BChE activity.[5][7] Conversely, acetylthiocholine, another synthetic substrate, is preferentially hydrolyzed by AChE.[5] This differential substrate specificity allows researchers to distinguish between the activities of the two enzymes in a sample.[5]
Data Presentation: Kinetic Parameters of S-Butyrylthiocholine Hydrolysis
The efficiency of S-Butyrylthiocholine hydrolysis by cholinesterases is characterized by the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. These values can vary depending on the enzyme source and experimental conditions.
| Enzyme | Substrate | Km (mM) | Vmax (µM/s) | Source Organism/Tissue |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 0.2 - 0.4 | Not consistently reported | Human Serum |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 0.28 | Not consistently reported | Equine Serum |
| Acetylcholinesterase (AChE) | Butyrylthiocholine Iodide | 0.22 | 1.58 | Monopterus albus brain |
Note: The reported kinetic values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.[5]
Experimental Protocols
Standard Butyrylcholinesterase (BChE) Activity Assay (Ellman's Method)
This protocol is adapted for a 96-well microplate format.
Materials:
-
S-Butyrylthiocholine iodide (or chloride) solution (e.g., 10 mM in deionized water)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 8.0)
-
BChE enzyme solution (e.g., purified enzyme, plasma sample, or tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of S-Butyrylthiocholine and DTNB on the day of the experiment.
-
Assay Mixture Preparation: In each well of the microplate, add the following in order:
-
Phosphate buffer (volume to bring the final volume to 200 µL)
-
DTNB solution (to a final concentration of 0.5 mM)
-
BChE enzyme solution
-
-
Pre-incubation: Incubate the plate for 5 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.
-
Reaction Initiation: Add the S-Butyrylthiocholine solution to each well to start the reaction (e.g., to a final concentration of 5 mM).[2]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.[5]
-
Data Analysis: Calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time curve. The BChE activity can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[5]
Protocol for Determination of Km and Vmax
Procedure:
-
Set up a series of reactions as described in the standard assay protocol, but vary the concentration of the S-Butyrylthiocholine substrate over a wide range (e.g., from 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used to graphically determine these parameters.[8][9]
Protocol for BChE Inhibitor Screening
Procedure:
-
Preparation of Reagents: Prepare the BChE enzyme, S-Butyrylthiocholine, and DTNB solutions as for the standard assay. Dissolve the test inhibitors in a suitable solvent and prepare a series of dilutions.
-
Pre-incubation with Inhibitor: In the wells of a microplate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations. Then add the BChE enzyme solution. Incubate this mixture for a defined period (e.g., 15-20 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Start the enzymatic reaction by adding the S-Butyrylthiocholine solution.
-
Kinetic Measurement: Measure the absorbance at 412 nm over time as in the standard assay.
-
Data Analysis: Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
References
- 1. scbt.com [scbt.com]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Butyrylthiocholine Chloride: A Comprehensive Technical Guide to its Mechanism of Action in Cholinesterase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Butyrylthiocholine chloride is a synthetic sulfur-containing analog of butyrylcholine.[1] It serves as a crucial tool in neuroscience and pharmacology research, primarily as a chromogenic substrate for the measurement of cholinesterase activity.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, its differential interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and detailed protocols for its application in experimental settings.
Core Mechanism of Action: A Substrate for Cholinesterases
The primary mechanism of action of this compound lies in its role as a substrate for cholinesterase enzymes, a family of serine hydrolases.[4] These enzymes, principally AChE and BChE, are responsible for the hydrolysis of choline esters. While structurally similar, AChE and BChE exhibit distinct substrate specificities.[5] AChE preferentially hydrolyzes acetylcholine, the primary neurotransmitter in the cholinergic system. In contrast, BChE demonstrates a broader substrate specificity and more efficiently hydrolyzes larger choline esters like butyrylcholine.[4][5]
S-Butyrylthiocholine is designed to mimic the natural substrate of BChE. When incubated with a sample containing cholinesterases, the enzyme catalyzes the hydrolysis of the thioester bond in S-Butyrylthiocholine. This enzymatic cleavage yields two products: butyrate and thiocholine.[1]
The production of thiocholine is the key event that allows for the quantification of enzyme activity. Thiocholine contains a free sulfhydryl group, which can react with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the rate of thiocholine production, and thus, to the cholinesterase activity in the sample.[5]
Differential Hydrolysis by AChE and BChE
A critical aspect of using this compound is its preferential hydrolysis by BChE over AChE. BChE hydrolyzes butyrylthiocholine at a significantly higher rate than acetylthiocholine, making S-Butyrylthiocholine a more sensitive and specific substrate for measuring BChE activity.[5] This characteristic is particularly important in research contexts where distinguishing between the activities of these two enzymes is necessary, such as in the later stages of Alzheimer's disease where BChE activity becomes more prominent.[5]
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme's catalysis is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters for the hydrolysis of this compound by acetylcholinesterase and butyrylcholinesterase from different species. It is important to note that these values can vary depending on experimental conditions such as pH, temperature, and buffer composition.[5]
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µM/s) |
| Human Serum | Butyrylthiocholine | 0.08 | Not consistently reported |
| Equine Serum | Butyrylthiocholine | 0.28 | Not consistently reported |
| Electric Eel (AChE) | Butyrylthiocholine | 7.7 | 0.124 |
Table compiled from data available in a comparative guide by Benchchem.[5]
Experimental Protocols: The Ellman's Assay
The most common method for quantifying cholinesterase activity using this compound is the Ellman's assay. The following is a detailed protocol adapted for a 96-well microplate reader.
Materials:
-
This compound
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Sample containing cholinesterase (e.g., plasma, serum, tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in distilled water.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
The final concentrations in the reaction mixture are typically 0.5 mM for DTNB and can range from 1 to 10 mM for S-Butyrylthiocholine, depending on the specific assay conditions and enzyme concentration.
-
-
Assay Setup:
-
In each well of the 96-well microplate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Sample containing the cholinesterase enzyme.
-
-
It is recommended to prepare a blank control containing all reagents except the enzyme sample to account for any non-enzymatic hydrolysis of the substrate.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding the this compound solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm.
-
Take kinetic readings at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
The cholinesterase activity can be calculated using the Beer-Lambert law:
-
Activity (mol/min/mL) = (ΔA/min) / (ε × l) × (1 / V)
-
Where:
-
ε is the molar extinction coefficient of TNB (typically 13,600 or 14,150 M⁻¹cm⁻¹)
-
l is the path length of the light in the well (cm)
-
V is the volume of the sample in the well (mL)
-
-
-
Visualizations
Signaling Pathway: Enzymatic Hydrolysis and Detection
Caption: Enzymatic hydrolysis of S-Butyrylthiocholine and subsequent colorimetric detection.
Experimental Workflow: Cholinesterase Activity Assay
Caption: Workflow for measuring cholinesterase activity using S-Butyrylthiocholine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
S-Butyrylthiocholine Chloride: An In-depth Technical Guide to its Substrate Specificity for Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of S-Butyrylthiocholine chloride for the enzyme Butyrylcholinesterase (BuChE). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are working with or have an interest in the cholinergic system. This document details the kinetics of the enzymatic reaction, standardized experimental protocols for its measurement, and the underlying biochemical mechanisms.
Introduction
Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase that plays a significant role in the metabolism of various choline esters. While its physiological role is not as definitively established as that of acetylcholinesterase (AChE), BuChE is of considerable interest in pharmacology and toxicology due to its ability to hydrolyze a broad range of substrates, including the neurotransmitter acetylcholine, various drugs, and toxins. This compound is a synthetic substrate widely employed for the specific and sensitive measurement of BuChE activity. Its thioester bond allows for a convenient colorimetric assay, making it an indispensable tool in both basic research and clinical diagnostics.
Quantitative Kinetic Data
The interaction between this compound and Butyrylcholinesterase is characterized by Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and the catalytic constant (kcat), provide insights into the enzyme's affinity for the substrate and its turnover rate, respectively. Below is a summary of reported kinetic values from various studies. It is important to note that these values can vary depending on the enzyme source (e.g., human serum, purified recombinant enzyme), purity, and the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme Source | Km (mM) | kcat (min-1) | Conditions | Reference |
| Human Serum | 0.1 - 0.2 | Not Reported | pH 7.4, 25°C, 0.01-1.0 mM BTCh | [1] |
| Human Serum | 0.3 - 2.0 | Not Reported | pH 7.4, 25°C, 1.0-50 mM BTCh | [1] |
| Wild-type Human BuChE | Not Reported | 32,900 ± 4,400 | pH 5.0, excess substrate | [2] |
| Human Serum (diluted) | Not explicitly stated, but used at 5mM | Not Reported | pH 7.4, 100mM PB buffer | [3] |
| Purified Human Plasma BuChE | Not explicitly stated; used at 0.16mM | Not Reported | pH 8.0, 0.09M phosphate buffer | [4] |
Note: The catalytic behavior of BuChE with positively charged substrates like butyrylthiocholine can deviate from classical Michaelis-Menten kinetics, often showing substrate activation at higher concentrations.[5] This can lead to variations in reported Km values depending on the substrate concentration range used in the study.[1]
Experimental Protocols
The most common method for measuring BuChE activity using this compound is the Ellman's assay. This colorimetric method is based on the reaction of the product of substrate hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Detailed Protocol for Ellman's Assay
This protocol is a generalized procedure and may require optimization based on the specific experimental setup and enzyme source.
Materials:
-
This compound (Substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Butyrylcholinesterase (from human serum, purified, or recombinant)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm
-
96-well microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
DTNB Stock Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Store protected from light.
-
This compound Stock Solution (e.g., 100 mM): Dissolve this compound in deionized water. Prepare fresh or store frozen in aliquots.
-
Enzyme Solution: Prepare a stock solution of BuChE in phosphate buffer. The optimal concentration will depend on the activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course. For human serum, a 400-fold dilution is often recommended to minimize interference from other serum components.
-
-
Assay Setup (for a 200 µL final volume in a 96-well plate):
-
Add 170 µL of phosphate buffer to each well.
-
Add 10 µL of the DTNB stock solution to each well (final concentration of 0.5 mM).
-
Add 10 µL of the enzyme solution (or diluted serum) to each well. Include a blank control with buffer instead of the enzyme.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiation of the Reaction:
-
To start the reaction, add 10 µL of the this compound stock solution to each well (final concentration will vary depending on the stock concentration, e.g., 5 mM).
-
-
Measurement:
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm.
-
Take readings at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 412 nm against time.
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the BuChE activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (Vtotal / Venzyme) * 1000 Where:
-
ε is the molar extinction coefficient of TNB (typically 14,150 M-1cm-1 at 412 nm).
-
l is the path length of the light in the well (cm).
-
Vtotal is the total reaction volume (mL).
-
Venzyme is the volume of the enzyme solution added (mL).
-
-
Signaling Pathways and Experimental Workflows
The enzymatic hydrolysis of S-Butyrylthiocholine by BuChE is a well-characterized process involving a catalytic triad in the enzyme's active site. The general workflow for determining BuChE activity using the Ellman's assay can also be visualized.
BuChE-Catalyzed Hydrolysis of S-Butyrylthiocholine
The hydrolysis of S-Butyrylthiocholine by BuChE proceeds via a two-step mechanism involving acylation and deacylation of the active site serine residue.
Caption: BuChE-catalyzed hydrolysis of S-Butyrylthiocholine.
Experimental Workflow for Ellman's Assay
The logical flow of the Ellman's assay, from reagent preparation to data analysis, is a critical aspect of obtaining reliable and reproducible results.
Caption: Experimental workflow for the Ellman's assay.
Conclusion
This compound remains a cornerstone substrate for the study of Butyrylcholinesterase. Its specificity, coupled with the robust and sensitive Ellman's assay, allows for accurate and reproducible quantification of BuChE activity. Understanding the kinetic parameters and the underlying hydrolysis mechanism is crucial for the design and interpretation of experiments in neurobiology, toxicology, and drug development. This guide provides a foundational resource for researchers, offering both the theoretical background and practical protocols necessary for the effective use of this compound in the investigation of Butyrylcholinesterase.
References
- 1. Catalytic parameters for the hydrolysis of butyrylthiocholine by human serum butyrylcholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High activity of human butyrylcholinesterase at low pH in the presence of excess butyrylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
S-Butyrylthiocholine Chloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and physical properties of S-Butyrylthiocholine chloride (BTC), a key substrate in butyrylcholinesterase (BChE) research. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, experimental applications, and the underlying biochemical principles of its use.
Core Chemical and Physical Properties
This compound is a water-soluble compound widely utilized for the enzymatic assay of butyrylcholinesterase activity.[1][2][3] Its role as a substrate allows for the indirect measurement of BChE activity through a colorimetric reaction.[4][5]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 22026-63-7 | [1][3][6] |
| Molecular Formula | C₉H₂₀ClNOS | [1][6] |
| Molecular Weight | 225.78 g/mol | [1][7] |
| IUPAC Name | 2-butanoylsulfanylethyl(trimethyl)azanium chloride | [7] |
| Synonyms | (2-(Butyrylthio)ethyl)trimethylammonium chloride, BTC, BTCCl | [1][7] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [6] |
| Melting Point | 163-165 °C | [6] |
| Stability | Hygroscopic. Stable under recommended storage conditions. | [6] |
| Storage | Store at 2-8°C, protected from moisture. | [6] |
Biochemical Mechanism of Action
This compound is a synthetic substrate for butyrylcholinesterase. The enzymatic hydrolysis of this compound by BChE yields thiocholine and butyrate. Thiocholine, in the presence of a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the BChE activity.[4][5]
Caption: Enzymatic hydrolysis of S-Butyrylthiocholine by BChE and subsequent reaction with DTNB.
Experimental Protocol: Butyrylcholinesterase Activity Assay (Ellman's Method)
This protocol outlines the determination of BChE activity in a sample using this compound in a 96-well microplate format.
Required Reagents and Materials
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Butyrylcholinesterase (for positive control)
-
Sample containing BChE (e.g., serum, plasma, tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Assay Buffer: Prepare a 0.1 M phosphate buffer solution at pH 7.4.
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.
-
Substrate Solution: Prepare a stock solution of this compound in deionized water. The final concentration in the assay will typically be in the millimolar range (e.g., 5-10 mM).
-
Sample Preparation: Dilute the biological sample to be tested with the assay buffer to ensure the BChE activity falls within the linear range of the assay. A 400-fold dilution of human serum is often recommended.[8]
Assay Procedure
-
Reaction Mixture Preparation: In each well of the microplate, add the components in the following order:
-
Assay Buffer
-
DTNB solution (to a final concentration of 0.5 mM)[8]
-
Diluted sample
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for temperature equilibration and the reaction of any free sulfhydryl groups in the sample with DTNB.[8]
-
Initiation of Reaction: Add the this compound solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The BChE activity is proportional to this rate. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.
References
- 1. broadpharm.com [broadpharm.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound CAS#: 22026-63-7 [amp.chemicalbook.com]
- 7. This compound | C9H20ClNOS | CID 3015121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Butyrylcholinesterase Activity: A Technical Guide Using S-Butyrylthiocholine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and procedures for measuring butyrylcholinesterase (BChE) activity using the chromogenic substrate S-Butyrylthiocholine chloride. Butyrylcholinesterase, a key enzyme in cholinergic neurotransmission and drug metabolism, is of significant interest in drug development and toxicology. Accurate and reproducible measurement of its activity is crucial for inhibitor screening and characterization. This document details the widely used Ellman's assay, including the underlying biochemical reactions, detailed experimental protocols for various sample types, and data analysis procedures. Quantitative data from multiple sources are summarized for easy reference, and key processes are visualized through diagrams to enhance understanding.
Introduction
Butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline esters, including the neurotransmitter acetylcholine. It is also responsible for the metabolism of several drugs, such as the muscle relaxant succinylcholine.[1] Consequently, BChE is a significant target in drug discovery, particularly for neurodegenerative diseases like Alzheimer's, and a critical biomarker for exposure to organophosphates and other cholinesterase inhibitors.[1][2]
The most common method for determining BChE activity is the colorimetric assay developed by Ellman, which utilizes a thiocholine ester substrate.[2] This guide focuses on the use of S-Butyrylthiocholine (BTC), a specific substrate for BChE, in conjunction with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Principle of the Assay
The measurement of BChE activity using this compound is based on a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis: Butyrylcholinesterase catalyzes the hydrolysis of the thioester bond in S-Butyrylthiocholine, producing thiocholine and butyric acid.[2]
-
Colorimetric Reaction: The free sulfhydryl group of the newly formed thiocholine reacts with DTNB, cleaving the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB) and a mixed disulfide. TNB is a yellow-colored anion that can be quantified by measuring its absorbance at or near 412 nm.[2][3]
The rate of TNB formation, measured as the change in absorbance over time, is directly proportional to the BChE activity in the sample.
Data Presentation
Reagent Concentrations and Assay Conditions
The following table summarizes typical reagent concentrations and conditions used in the Ellman's assay for BChE activity measurement.
| Parameter | Recommended Value/Range | Source(s) |
| Substrate | S-Butyrylthiocholine (iodide or chloride salt) | [1][2] |
| Substrate Concentration | 0.1 mM - 10 mM (5 mM is optimal for human serum) | [1] |
| DTNB Concentration | 0.33 mM - 0.5 mM | [1][4] |
| Buffer | 0.1 M Sodium Phosphate Buffer | [1][2][3] |
| pH | 7.4 - 8.0 | [1][3] |
| Wavelength | 405 - 412 nm | [3] |
| Temperature | 25°C or 37°C | [1] |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at 412 nm | [3] |
Kinetic Parameters of Butyrylcholinesterase
The kinetic parameters of BChE can vary depending on the enzyme source, substrate, and assay conditions. The following table provides examples of reported kinetic constants for BChE with thiocholine substrates. It is important to note that the steady-state kinetics of BChE-catalyzed hydrolysis of butyrylthiocholine can deviate from Michaelis-Menten kinetics.[5]
| Enzyme Source | Substrate | Km (μM) | Vmax (U/mg protein) | Ki (μM) of Inhibitor | Source(s) |
| Horse Serum | Butyrylthiocholine iodide | - | - | 11.87 ± 3.31 (Compound 12) | [6][7] |
| Horse Serum | Butyrylthiocholine iodide | - | - | 9.08 ± 3.51 (Compound 17) | [6][7] |
| Horse Serum | Butyrylthiocholine iodide | - | - | 5.49 ± 0.33 (Compound 18) | [6][7] |
| Human Plasma | Butyrylthiocholine | - | - | 1.61 ± 0.11 (Thioflavin T) | [8] |
Experimental Protocols
The following is a detailed protocol for measuring BChE activity in a 96-well microplate format, adapted from several sources.[1][2][9]
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Phosphate, pH 7.4): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.[1] This buffer is used for preparing other reagents and for sample dilution.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store in aliquots at -20°C, protected from light.[2]
-
S-Butyrylthiocholine Iodide (BTC) Stock Solution (100 mM): Prepare a 100 mM stock solution of BTC in deionized water. Store in aliquots at -20°C.[1]
-
Working Reagent: Prepare the working reagent fresh before use. For a final reaction volume of 200 µL with final concentrations of 0.5 mM DTNB and 5 mM BTC, the reagent mixture can be prepared accordingly.[1]
Sample Preparation
-
Serum and Plasma: A significant dilution is required. A 400-fold dilution of human serum in Assay Buffer is recommended to ensure the readings are within the linear range of the assay.[1] It is crucial to mix the diluted sample thoroughly due to the viscosity of serum.[9]
-
Tissue Homogenates: Homogenize 10-30 mg of tissue in 100 µL of ice-cold Assay Buffer, preferably containing a protease inhibitor cocktail.[9][10] Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris. The resulting supernatant is used for the assay.[9][10]
Assay Procedure (96-well plate)
-
Plate Setup: Assign wells for blanks, controls, and samples. All measurements should be performed in at least duplicate.
-
Sample Addition: Add 10 µL of the diluted sample (e.g., 400-fold diluted serum) to the designated wells.[1]
-
Buffer Addition: Add 40 µL of 100mM PB buffer (pH 7.4) to each sample well.[1]
-
DTNB Addition: Add 50 µL of 2mM DTNB (in PB) to each well.[1]
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C in the microplate reader. This step allows the temperature to equilibrate and for any reaction between free sulfhydryl groups in the sample and DTNB to complete.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of 10mM BTC (in PB) to each well.[1]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a period of 10-20 minutes.[1]
Data Analysis
-
Calculate the Rate of Reaction: Plot the absorbance at 412 nm versus time for each well. Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Correct for Background: Subtract the rate of the blank (containing all components except the enzyme) from the rate of each sample.
-
Calculate BChE Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (U/L) = (ΔAbs/min) * (Total Assay Volume in L) / (ε * l * Sample Volume in L)
Where:
-
ΔAbs/min is the rate of change in absorbance per minute.
-
Total Assay Volume is the final volume in the well (e.g., 200 µL or 2 x 10⁻⁴ L).[1]
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[3]
-
l is the path length of the light in the well (cm). This needs to be determined for the specific microplate and reader used.
-
Sample Volume is the initial volume of the undiluted sample added to the well after accounting for dilution (e.g., if 10 µL of a 1:400 dilution is used, the effective sample volume is 0.025 µL or 2.5 x 10⁻⁸ L).
One unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes one micromole of S-butyrylthiocholine per minute at the specified conditions.[1]
-
Visualizations
Signaling Pathway
Caption: Biochemical pathway of the BChE-catalyzed hydrolysis of S-Butyrylthiocholine and the subsequent colorimetric reaction with DTNB.
Experimental Workflow
Caption: A streamlined workflow for the measurement of BChE activity using the Ellman's assay in a 96-well plate format.
Logical Relationship for Activity Calculation
Caption: Logical flow diagram illustrating the conversion of raw absorbance data into final butyrylcholinesterase activity units.
Troubleshooting
Potential issues in the Ellman's assay include high background absorbance, no color development, or non-linear reaction kinetics. Some common causes and solutions are outlined below:
-
High Background: Can be caused by the presence of free sulfhydryl groups in the sample. The pre-incubation step with DTNB before adding the substrate helps to mitigate this.[1] Instability of DTNB can also contribute; ensuring the buffer pH is appropriate and using fresh reagents is important.[11]
-
No Color Development: This may indicate inactive enzyme, degraded substrate or DTNB, or the presence of a potent inhibitor in the sample.[12] Verifying reagent integrity with a positive control is recommended.[12]
-
Non-linear Kinetics: At high substrate concentrations, substrate inhibition can occur. For serum samples, a high concentration of the sample itself can be inhibitory; therefore, appropriate dilution is critical.[1]
For more complex biological samples, modifications to the standard Ellman's assay, such as separating the hydrolysis and colorimetric steps, have been proposed to eliminate interference from DTNB.[11]
Conclusion
The use of this compound in the Ellman's assay provides a robust, sensitive, and cost-effective method for the determination of butyrylcholinesterase activity. This technical guide offers a detailed framework for researchers, scientists, and drug development professionals to implement this assay with a thorough understanding of its principles, practical execution, and data interpretation. Adherence to optimized protocols and careful consideration of sample-specific requirements are essential for obtaining accurate and reproducible results.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A steady-state kinetic model of butyrylcholinesterase from horse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of S-Butyrylthiocholine Chloride in Advancing Neurotransmitter Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neurotransmitter research, the study of cholinergic signaling remains a cornerstone for understanding and treating a myriad of neurological disorders. Central to this research is the enzymatic degradation of the neurotransmitter acetylcholine (ACh) by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE has historically garnered more attention, the significance of BChE in both physiological and pathological contexts is increasingly recognized. S-Butyrylthiocholine chloride, a synthetic substrate for BChE, has emerged as an indispensable tool for elucidating the nuanced roles of this enzyme. This technical guide provides a comprehensive overview of the application of this compound in neurotransmitter research, with a focus on its use in enzymatic assays, its contribution to understanding neurodegenerative diseases like Alzheimer's, and its relevance in the study of toxicology.
This compound: A Specific Substrate for Butyrylcholinesterase
S-Butyrylthiocholine is a sulfur-containing analog of butyrylcholine and serves as a chromogenic substrate for cholinesterases. Its hydrolysis by BChE yields thiocholine and butyrate. The production of thiocholine is the basis for the widely used Ellman's assay, a simple and reliable colorimetric method for measuring cholinesterase activity.
The specificity of cholinesterases for different substrates is a key aspect of their function. While both AChE and BChE can hydrolyze acetylcholine, AChE does so with much greater efficiency. Conversely, BChE exhibits a broader substrate specificity and preferentially hydrolyzes butyrylcholine and its thio-analog, S-Butyrylthiocholine. This differential substrate preference allows researchers to distinguish between the activities of these two important enzymes in biological samples.
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters (Michaelis constant, Kₘ, and maximum velocity, Vₘₐₓ) for the hydrolysis of acetylthiocholine and S-butyrylthiocholine by human acetylcholinesterase and butyrylcholinesterase. These values highlight the substrate specificity of each enzyme. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) |
| Human Acetylcholinesterase (AChE) | Acetylthiocholine Iodide | 0.124[1] | 0.980[1] |
| S-Butyrylthiocholine Iodide | - | - | |
| Human Butyrylcholinesterase (BChE) | Acetylthiocholine Iodide | 0.43[2][3] | 0.42[2][3] |
| S-Butyrylthiocholine Iodide | 1.61 µM (for ThT inhibition study) | - |
Experimental Protocols: Measuring Butyrylcholinesterase Activity
The Ellman's assay is the gold standard for determining BChE activity using this compound. The protocol outlined below is a generalized procedure for a 96-well plate format, adapted from various sources.
Protocol: Ellman's Assay for BChE Activity
Materials:
-
This compound (or iodide)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Purified Butyrylcholinesterase (for standard curve) or biological sample (e.g., plasma, serum, tissue homogenate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM phosphate buffer, pH 7.4.
-
DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.
-
S-Butyrylthiocholine (BTC) Stock Solution (75 mM): Dissolve 21.3 mg of this compound in 1 mL of deionized water.
-
Working Reagent: Prepare a fresh solution containing the final desired concentrations of DTNB (e.g., 0.5 mM) and BTC (e.g., 5 mM) in Assay Buffer. Protect from light.
-
-
Sample Preparation:
-
Dilute biological samples appropriately with Assay Buffer to ensure the enzymatic activity falls within the linear range of the assay. For human serum, a 400-fold dilution has been shown to be effective.[4]
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to blank wells.
-
Add 50 µL of the diluted sample to the sample wells.
-
If creating a standard curve, add 50 µL of varying concentrations of purified BChE to the standard wells.
-
Add 150 µL of the Working Reagent to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Measurement:
-
Measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the samples and standards.
-
Enzyme activity is calculated using the Beer-Lambert law: Activity (U/L) = (ΔA/min * Total Assay Volume) / (ε * path length * Sample Volume) Where:
-
ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
-
path length is typically 1 cm for a standard cuvette, but needs to be corrected for the volume in a microplate well.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in neurotransmitter research.
References
- 1. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular components of the anti-inflammatory cholinergic pathway are extrasplenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
S-Butyrylthiocholine Chloride: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Butyrylthiocholine chloride is a pivotal chemical tool in neuroscience and drug discovery, primarily serving as a chromogenic substrate for the enzyme butyrylcholinesterase (BuChE). Its synthesis and application have been refined over decades, enabling precise measurement of BuChE activity, which is crucial for diagnosing certain medical conditions and for screening potential therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, presenting both historical and contemporary methodologies, detailed experimental protocols, and a summary of its physicochemical properties.
Discovery and Historical Context
The development of synthetic substrates for cholinesterases was a significant advancement in the study of these enzymes. While the precise first synthesis of S-Butyrylthiocholine is not widely documented in readily available literature, its use as a substrate for cholinesterase activity became established in the mid-20th century. Early research focused on creating analogs of acetylcholine to better understand the substrate specificity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), also known as pseudocholinesterase.
Initial methods for synthesizing thiocholine esters were foundational for the later, more refined production of S-Butyrylthiocholine. Publications by Hansen in Acta Chemica Scandinavica (1957) and Gillis in Chemistry & Industry (1957) are noted as early descriptions of the synthesis of related thiocholine esters, contributing to the body of knowledge that enabled the production of butyrylthiocholine iodide and its subsequent conversion to the chloride salt.[1] The primary motivation for its development was to provide a more specific substrate for BuChE, allowing researchers to differentiate its activity from that of AChE. This specificity is critical in clinical diagnostics, for example, in testing for BuChE deficiency or in monitoring exposure to organophosphate nerve agents and pesticides.
Physicochemical Properties
This compound and its common precursor, the iodide salt, are white to off-white crystalline solids. A summary of their key properties is presented below.
| Property | This compound | S-Butyrylthiocholine Iodide |
| CAS Number | 22026-63-7 | 1866-16-6 |
| Molecular Formula | C₉H₂₀ClNOS | C₉H₂₀INOS |
| Molecular Weight | 225.78 g/mol [2] | 317.23 g/mol |
| Melting Point | 163-165 °C | 171-176 °C |
| Solubility | Water (100 mg/ml), Chloroform (Slightly), Methanol (Slightly) | Water (1 mg/mL) |
| Appearance | White to beige powder | White to light yellow crystalline solid |
| Storage Conditions | 2-8°C, Protect from light and moisture | 2-8°C, Desiccated, Protect from light |
Synthesis of S-Butyrylthiocholine Salts
The synthesis of this compound is typically achieved through a two-stage process: first, the synthesis of the iodide salt, followed by an anion exchange to replace the iodide with chloride.
Modern Synthesis of S-Butyrylthiocholine Iodide
A contemporary and efficient method for synthesizing S-Butyrylthiocholine iodide involves a four-step process starting from 2-(tert-butoxycarbonylamino)ethanethiol. This method is advantageous due to its use of readily available starting materials and high overall yield.
Synthesis Pathway:
References
S-Butyrylthiocholine Chloride: An In-Depth Technical Guide for Enzymology
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Butyrylthiocholine chloride is a pivotal tool compound in the field of enzymology, primarily utilized as a chromogenic substrate for the enzyme butyrylcholinesterase (BChE). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, applications in research and clinical diagnostics, and detailed protocols for its use in enzyme assays. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in areas related to cholinergic signaling and neurodegenerative diseases.
Introduction: The Significance of Butyrylcholinesterase and its Substrate
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a crucial role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine breakdown at the synaptic cleft, BChE is found in various tissues, including plasma, liver, and the central nervous system, and is thought to play a compensatory role in acetylcholine metabolism, particularly in disease states.[3][4]
The activity of BChE is of significant interest in several research and clinical contexts:
-
Drug Development: BChE is a therapeutic target for neurodegenerative disorders such as Alzheimer's disease.[2][5] Inhibitors of BChE can help to increase acetylcholine levels in the brain, which may improve cognitive function.
-
Toxicology: BChE is involved in the detoxification of various compounds, including certain pesticides and nerve agents.[6] Measuring BChE activity can be a useful biomarker for exposure to these toxins.
-
Clinical Diagnostics: Atypical BChE variants can lead to prolonged muscle relaxation in response to certain anesthetics, such as succinylcholine.[2] Screening for BChE activity is therefore important in a clinical setting.
This compound is a synthetic substrate that is structurally similar to the natural substrate of BChE, butyrylcholine.[7] Its hydrolysis by BChE produces thiocholine, which can be readily detected using a chromogenic reagent, making it an ideal tool for studying BChE activity.[8]
Mechanism of Action: The Ellman's Assay
The most common method for measuring BChE activity using this compound is the Ellman's assay.[8] This assay is based on a two-step reaction:
-
Enzymatic Hydrolysis: BChE catalyzes the hydrolysis of this compound into thiocholine and butyric acid.
-
Colorimetric Detection: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).
The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and therefore to the activity of the BChE enzyme.[8] The absorbance of the TNB²⁻ can be measured spectrophotometrically at 412 nm.
Quantitative Data
Enzyme Kinetics
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. The Km value for S-butyrylthiocholine with BChE can vary depending on the species and experimental conditions.
| Species | Km (µM) | Vmax (U/mg) | Reference |
| Human | 130 | 156.20 | [9] |
| Equine | Data not available | Data not available | |
| Rat | Data not available | Data not available |
Note: This table will be populated with more specific data as it is found in subsequent targeted searches.
Inhibitor Constants
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are used to quantify the potency of an inhibitor. The following table summarizes the IC50 and Ki values for several known BChE inhibitors, determined using this compound as the substrate.
| Inhibitor | IC50 (nM) | Ki (nM) | Reference |
| Tacrine | 36.0 | 7.0, 8.7, 8.72 | [10] |
| Donepezil | 5580.0 | 12540.0 | [10] |
| Galantamine | 10000.0 | Data not available | [10] |
| Ethopropazine hydrochloride | 1700 | Data not available | [11] |
| Physostigmine | 34.4 | Data not available | [11] |
| Rivastigmine | Data not available | 3.73 (µM) | [9] |
Experimental Protocols
BChE Activity Assay (Ellman's Method)
This protocol describes a standard method for measuring BChE activity in a 96-well microplate format.
Materials:
-
This compound solution (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's Reagent)
-
Phosphate buffer (0.1 M, pH 7.4)
-
BChE enzyme solution (e.g., purified enzyme or biological sample)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in distilled water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
Add phosphate buffer to each well of the microplate.
-
Add the BChE enzyme solution to the appropriate wells. Include a blank control with no enzyme.
-
Add the DTNB solution to all wells.
-
-
Initiate Reaction:
-
Add the this compound solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period of time (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
The BChE activity can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
BChE Inhibitor Screening Assay
This protocol describes a method for screening potential BChE inhibitors.
Materials:
-
Same as for the BChE activity assay
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described for the BChE activity assay.
-
-
Assay Setup:
-
Add phosphate buffer, BChE enzyme solution, and DTNB solution to the wells of a microplate.
-
Add the inhibitor compounds at various concentrations to the appropriate wells. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
-
Pre-incubation:
-
Incubate the plate for a set period of time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Add the this compound solution to all wells and measure the absorbance at 412 nm as described for the activity assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the negative control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Cholinergic Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrylcholinesterase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
An In-depth Technical Guide to the Butyrylcholinesterase (BuChE) Assay Using S-Butyrylthiocholine Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical methodologies for the widely used butyrylcholinesterase (BuChE) assay utilizing S-Butyrylthiocholine chloride as the substrate. This colorimetric method, primarily based on the Ellman's reagent, is a cornerstone in cholinesterase research, inhibitor screening, and clinical diagnostics.
Core Principles of the Assay
The BuChE assay using this compound is a two-step enzymatic and chemical reaction process. The fundamental principle lies in the measurement of the rate of production of thiocholine, which is directly proportional to the BuChE activity.
Step 1: Enzymatic Hydrolysis
Butyrylcholinesterase (BuChE), a serine hydrolase, catalyzes the hydrolysis of the substrate S-Butyrylthiocholine. This reaction yields two products: butyric acid and thiocholine.
Step 2: Chromogenic Reaction with Ellman's Reagent
The produced thiocholine possesses a free sulfhydryl group (-SH). This group readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent. This reaction cleaves the disulfide bond in DTNB, resulting in the formation of a mixed disulfide (thiocholine-TNB) and the highly colored yellow anion, 5-thio-2-nitrobenzoate (TNB).
The intensity of the yellow color, which can be quantified by measuring its absorbance at a specific wavelength, is directly proportional to the amount of thiocholine produced, and thus to the activity of the BuChE enzyme. The rate of color formation provides a kinetic measure of the enzyme's activity.
Reaction Mechanism
The enzymatic and chemical reactions underpinning the assay are as follows:
Enzymatic Reaction: S-Butyrylthiocholine + H₂O ---(BuChE)---> Butyric Acid + Thiocholine
Chemical Reaction (Ellman's Reaction): Thiocholine + DTNB ---> Thiocholine-TNB Mixed Disulfide + TNB⁻ (yellow)
The TNB⁻ anion exhibits a strong absorbance at approximately 412 nm, which allows for sensitive spectrophotometric detection.
Experimental Protocols
Below are detailed protocols for performing the BuChE assay in both 96-well microplate and standard cuvette formats. These protocols are generalized and may require optimization based on the specific experimental conditions, such as the source and purity of the BuChE enzyme and the nature of any inhibitors being tested.
Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Preparation | Storage |
| Phosphate Buffer | 0.1 M Sodium Phosphate, pH 7.4-8.0. Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH. | 4°C |
| DTNB Solution | 10 mM stock solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. This stock can be diluted to the desired working concentration (e.g., 0.5 mM) in phosphate buffer. | 4°C, protected from light |
| This compound (BTC) Solution | 75 mM stock solution: Dissolve 23.8 mg of BTC in 1 mL of deionized water. This stock can be diluted to the desired working concentration (e.g., 5 mM) in deionized water or phosphate buffer. | -20°C for long-term storage |
| BuChE Enzyme Solution | Prepare a stock solution of BuChE in a suitable buffer (e.g., phosphate buffer with 0.1% BSA to prevent enzyme degradation). The final concentration in the assay will need to be optimized. | -20°C or as per manufacturer's instructions |
| Inhibitor Solutions (if applicable) | Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO, ethanol, or water). Make serial dilutions to achieve the desired final concentrations for the assay. | As per the stability of the compound |
Microplate Assay Protocol (96-Well)
This format is ideal for high-throughput screening of inhibitors.
Table 2: 96-Well Microplate Assay Protocol
| Step | Procedure | Volume per Well |
| 1. Add Buffer | Add phosphate buffer to each well. | Variable (to make up final volume) |
| 2. Add Inhibitor or Vehicle | Add the inhibitor solution at various concentrations or the vehicle (e.g., DMSO) for the control wells. | 10 µL |
| 3. Add BuChE | Add the BuChE enzyme solution to each well. | 20 µL |
| 4. Pre-incubation | Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction. | N/A |
| 5. Add DTNB | Add the DTNB working solution to each well. | 50 µL |
| 6. Initiate Reaction | Add the this compound working solution to each well to start the reaction. | 100 µL |
| 7. Measurement | Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds) using a microplate reader. | N/A |
Cuvette Assay Protocol
This format is suitable for detailed kinetic studies.
Table 3: Cuvette Assay Protocol
| Step | Procedure | Volume |
| 1. Prepare Reaction Mixture | In a cuvette, mix phosphate buffer, DTNB working solution, and the inhibitor solution or vehicle. | To a final volume of ~900 µL |
| 2. Add BuChE | Add the BuChE enzyme solution and mix gently. | ~50 µL |
| 3. Equilibrate | Incubate the cuvette in a temperature-controlled spectrophotometer for a few minutes to reach the desired temperature. | N/A |
| 4. Initiate Reaction | Add the this compound working solution, mix quickly, and immediately start the measurement. | ~50 µL |
| 5. Measurement | Record the change in absorbance at 412 nm over time (e.g., for 3-5 minutes). | N/A |
Data Presentation and Analysis
Calculation of Enzyme Activity
The rate of the reaction (v) is calculated from the linear portion of the absorbance versus time plot (ΔA/min). The enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × (Total Volume / Sample Volume) × 10⁶
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[1]
-
l is the path length of the light in the cuvette (typically 1 cm) or the path length-corrected value for a microplate.
-
Total Volume is the final reaction volume in the well or cuvette.
-
Sample Volume is the volume of the enzyme solution added.
Inhibition Studies
For inhibitor screening, the percentage of inhibition is calculated as follows:
% Inhibition = [ (v₀ - vᵢ) / v₀ ] × 100
Where:
-
v₀ is the rate of reaction in the absence of the inhibitor.
-
vᵢ is the rate of reaction in the presence of the inhibitor.
The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following tables summarize key quantitative data for the BuChE assay.
Table 4: Kinetic Parameters of BuChE with S-Butyrylthiocholine
| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Conditions |
| Horse Serum | 0.13 ± 0.01 | 156.20 ± 3.11 | pH 7.5, 20 mM MOPS-KOH buffer |
| Human Plasma | ~0.2 - 0.5 | Not specified | pH 7.4, Phosphate buffer |
| Recombinant Human | Not specified | Not specified | Not specified |
Note: Kₘ and Vₘₐₓ values can vary significantly depending on the enzyme source, purity, and assay conditions.
Table 5: IC₅₀ Values of Selected Inhibitors for BuChE
| Inhibitor | IC₅₀ (µM) | Enzyme Source |
| Tacrine | 0.03 | Horse Serum |
| Physostigmine | 0.15 | Horse Serum |
| Heptyl-physostigmine | 0.11 | Horse Serum |
| iso-OMPA | 0.75 | Horse Serum |
| G801-0274 | 0.031 ± 0.006 | Not specified |
| G070-1566 | 0.78 ± 0.14 | Not specified |
| F048-0694 | 2.03 ± 0.35 | Not specified |
| G115-0283 | 5.11 ± 4.21 | Not specified |
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway of the BuChE assay with this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for a BuChE inhibition assay.
Michaelis-Menten Kinetics Logical Relationship
Caption: Relationship between substrate concentration and reaction velocity in BuChE kinetics.
References
An In-depth Technical Guide to the Hydrolysis of S-Butyrylthiocholine by Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the enzymatic hydrolysis of S-Butyrylthiocholine by butyrylcholinesterase (BChE), a key enzyme in pharmacology and toxicology. It details the underlying biochemical reaction, standardized experimental protocols for its measurement, and kinetic data, offering a foundational resource for researchers in drug development and neuroscience.
Introduction to Butyrylcholinesterase and S-Butyrylthiocholine
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline esters. While its physiological role is not fully elucidated, it is known to metabolize and detoxify various xenobiotics, including several drugs and poisons. S-Butyrylthiocholine is a synthetic substrate widely used for the colorimetric determination of BChE activity. Its structure mimics that of the natural substrate, butyrylcholine.
The enzymatic reaction involves the hydrolysis of S-Butyrylthiocholine by BChE, which yields thiocholine and butyrate. The production of thiocholine is central to the most common method of measuring BChE activity, the Ellman's assay.
The Enzymatic Reaction
The hydrolysis of S-Butyrylthiocholine by BChE is a classic enzymatic reaction that can be monitored to determine enzyme activity. The reaction proceeds as follows:
-
Step 1: Hydrolysis: Butyrylcholinesterase catalyzes the cleavage of the thioester bond in S-Butyrylthiocholine.
-
Step 2: Products: This reaction yields two products: butyric acid and thiocholine.
The rate of this reaction is a direct measure of the BChE activity in a given sample.
Figure 1: Enzymatic hydrolysis of S-Butyrylthiocholine by BChE.
Experimental Protocol: The Ellman's Assay
The most common method for measuring BChE activity is the Ellman's assay, which relies on the reaction of the product thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Reagents and Materials
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
S-Butyrylthiocholine Iodide Solution (Substrate): 10 mM in deionized water.
-
DTNB Solution (Ellman's Reagent): 10 mM in 0.1 M phosphate buffer, pH 7.0.
-
Butyrylcholinesterase Enzyme: Purified or as part of a biological sample (e.g., plasma).
-
Spectrophotometer: Capable of reading absorbance at 412 nm.
-
96-well microplate or cuvettes.
Detailed Methodology
-
Preparation of Working Solutions:
-
Prepare fresh dilutions of the enzyme sample in phosphate buffer to achieve a concentration that results in a linear rate of reaction for at least 5-10 minutes.
-
Prepare a reaction mixture by combining the phosphate buffer, DTNB solution, and the enzyme sample in the wells of a microplate or in cuvettes.
-
-
Assay Procedure:
-
Equilibrate the reaction mixture and the S-Butyrylthiocholine solution to the desired assay temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add the S-Butyrylthiocholine solution to the reaction mixture. The final concentrations in the reaction well should be optimized, but typical concentrations are 0.5 mM S-Butyrylthiocholine and 0.3 mM DTNB.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a spectrophotometer. Record readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 412 nm against time.
-
Determine the rate of reaction (ΔA/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/L) = (ΔA/min * Total Volume) / (ε * Path Length * Sample Volume) where:
-
ΔA/min is the change in absorbance per minute.
-
Total Volume is the final volume in the well/cuvette.
-
ε (Molar extinction coefficient of TNB) is 14,150 M⁻¹cm⁻¹.
-
Path Length is the light path length in cm (typically 1 cm for a cuvette or calculated for a microplate).
-
Sample Volume is the volume of the enzyme sample used.
-
-
Methodological & Application
Application Note and Protocol: S-Butyrylthiocholine Chloride Assay for Microplate Readers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The S-Butyrylthiocholine chloride assay is a widely used method for the determination of butyrylcholinesterase (BChE) activity.[1][2] BChE, also known as pseudocholinesterase, is an enzyme primarily synthesized in the liver and found in blood plasma.[1] It plays a crucial role in hydrolyzing various choline esters and is a key scavenger for anticholinesterase agents. This application note provides a detailed protocol for measuring BChE activity in a 96-well microplate format using this compound as the substrate, based on the classic Ellman's method.[3][4][5][6]
Assay Principle
The assay is based on the enzymatic hydrolysis of S-Butyrylthiocholine by BChE to produce thiocholine.[1] The generated thiocholine possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a stoichiometric reaction.[3][4] This reaction yields a mixed disulfide and the yellow-colored 5-Thio-2-Nitrobenzoic acid (TNB).[3][4] The rate of TNB formation is directly proportional to the BChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[3][5][7]
Experimental Protocols
Materials and Equipment
-
This compound (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Butyrylcholinesterase (BChE) Standard (e.g., from equine serum)
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[7]
-
Purified water
-
Clear, flat-bottom 96-well microplates[7]
-
Spectrophotometric 96-well plate reader capable of reading absorbance at 412 nm[7]
-
Multichannel pipette[7]
-
Standard laboratory equipment (e.g., vortexer, tubes)
Reagent Preparation
Proper reagent preparation is critical for the success of this assay. All reagents should be brought to room temperature before use.
| Reagent | Preparation | Storage |
| Assay Buffer | Prepare a 0.1 M sodium phosphate buffer solution and adjust the pH to 8.0. | Store at 4°C. |
| DTNB Solution (10 mM) | Dissolve the required amount of DTNB in the Assay Buffer to achieve a final concentration of 10 mM. Protect from light. | Store at 4°C, protected from light. |
| S-Butyrylthiocholine Solution (10 mM) | Prepare a 10 mM stock solution of this compound in purified water. This solution should be prepared fresh on the day of the experiment. | Prepare fresh. |
| BChE Standard Stock Solution | Reconstitute the lyophilized BChE standard with the appropriate volume of Assay Buffer to obtain a high-concentration stock solution (e.g., 20 U/mL). | Aliquot and store at -20°C. |
| Working BChE Standards | Perform serial dilutions of the BChE Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0 to 400 mU/mL). | Prepare fresh on the day of the experiment. |
Assay Procedure
This protocol is designed for a total reaction volume of 200 µL per well in a 96-well microplate.
-
Plate Setup:
-
Blank Wells: Add 100 µL of Assay Buffer.
-
Standard Wells: Add 100 µL of each BChE standard dilution in duplicate.
-
Sample Wells: Add the appropriate volume of your sample and adjust the total volume to 100 µL with Assay Buffer. For serum samples, a dilution of 1:400 or higher is recommended to ensure a linear reaction rate.[8]
-
Sample Blank Wells (Optional but Recommended): Add the same volume of your sample as in the sample wells and adjust the total volume to 100 µL with Assay Buffer. This is to correct for any non-enzymatic reactions.
-
-
Preparation of Working Reagent Mix:
-
Immediately before initiating the reaction, prepare a fresh Working Reagent Mix. For each well, you will need 100 µL of the mix.
-
To prepare the mix, combine Assay Buffer, 10 mM DTNB solution, and 10 mM S-Butyrylthiocholine solution. The final concentration in the 200 µL reaction volume should be optimized, but a common starting point is 0.5 mM for both DTNB and S-Butyrylthiocholine.
-
-
Initiation of the Enzymatic Reaction:
-
Using a multichannel pipette, add 100 µL of the freshly prepared Working Reagent Mix to all wells (blanks, standards, and samples).[1]
-
For sample blank wells, add 100 µL of a mix containing Assay Buffer and DTNB, but without the S-Butyrylthiocholine substrate.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to 25°C or 37°C.
-
Measure the absorbance at 412 nm in kinetic mode, taking readings every minute for at least 5 to 10 minutes.[8]
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10-20 minutes) at room temperature, protected from light, and then read the final absorbance at 412 nm.[7]
-
Data Analysis
-
Calculate the Reaction Rate (V):
-
For each well (standards and samples), determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[7]
-
Subtract the rate of the blank (spontaneous hydrolysis of the substrate) from the rates of all standard and sample wells.[8]
-
If sample blanks were used, subtract the rate of the sample blank from the corresponding sample well.
-
-
Generate a Standard Curve:
-
Plot the corrected ΔAbs/min for each BChE standard as a function of its known activity (mU/mL).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
-
Determine BChE Activity in Samples:
-
Use the equation from the standard curve to calculate the BChE activity in your samples based on their corrected ΔAbs/min values.
-
Remember to account for any dilution factors used during sample preparation.
-
BChE Activity Calculation (without a standard curve):
Alternatively, BChE activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is reported to be 13,600 M⁻¹cm⁻¹ or 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[3][6]
Activity (U/L) = (ΔAbs/min) * (Total Reaction Volume in L) / (ε * Path Length in cm * Sample Volume in L) * 10⁶
Where:
-
ΔAbs/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
The path length for a standard 96-well plate is typically around 0.5 cm but should be verified for your specific plate and reader.
Visualizations
Caption: Experimental workflow for the this compound assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Ellman’s reagent | AAT Bioquest [aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Butyrylcholinesterase (BuChE) Activity using Ellman's Method with S-Butyrylthiocholine Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of Butyrylcholinesterase (BuChE) activity using the colorimetric method developed by Ellman, with S-Butyrylthiocholine chloride as the substrate. This assay is a simple, reliable, and widely adopted method for measuring BuChE activity and for screening potential inhibitors, which is a key therapeutic strategy in conditions like Alzheimer's disease.[1][2]
The principle of the assay involves the enzymatic hydrolysis of the substrate, S-Butyrylthiocholine, by BuChE to produce thiocholine.[1] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[1] The rate of TNB formation is directly proportional to the BuChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[1][3][4][5]
Experimental Protocols
This section details the necessary reagents, their preparation, and the step-by-step procedure for conducting the BuChE activity assay in a 96-well microplate format.
I. Required Materials
-
Reagents:
-
This compound (Substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Butyrylcholinesterase (BuChE) enzyme (e.g., from equine serum)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Deionized water
-
(Optional) Test compounds/inhibitors and appropriate solvent (e.g., DMSO)
-
-
Equipment:
-
Spectrophotometric microplate reader capable of measuring absorbance at 412 nm
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Standard laboratory glassware and consumables
-
II. Reagent Preparation
Proper reagent preparation is critical for the accuracy and reproducibility of the assay.
| Reagent | Preparation Instructions | Storage Conditions |
| 0.1 M Phosphate Buffer (pH 8.0) | Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. | 4°C |
| 10 mM DTNB Solution | Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Phosphate Buffer (pH 8.0).[1] | 4°C, protected from light |
| 75 mM this compound Solution | Dissolve 23.8 mg of this compound in 1 mL of deionized water.[1] | -20°C (prepare fresh daily) |
| BuChE Enzyme Solution | Prepare a stock solution of BuChE in 0.1 M Phosphate Buffer (pH 8.0). The final concentration will need to be optimized. | -20°C or as per supplier |
| (Optional) Inhibitor Solutions | Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).[1] Make serial dilutions in Phosphate Buffer. | As per compound stability |
III. Assay Procedure (96-well plate format)
The following protocol is for a total reaction volume of 200 µL per well. Adjust volumes proportionally if necessary.
-
Assay Setup: In a 96-well plate, add the following reagents in the specified order. It is recommended to perform all assays in triplicate.
-
Blank: 200 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
Control (No Inhibitor):
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of DTNB Solution (10 mM)
-
20 µL of BuChE Enzyme Solution
-
-
Test Sample (with Inhibitor):
-
120 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of Inhibitor Solution (at various concentrations)
-
20 µL of DTNB Solution (10 mM)
-
20 µL of BuChE Enzyme Solution
-
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 5 minutes.[1] This step allows for any potential inhibitors to interact with the enzyme before the substrate is added.
-
Initiation of Reaction: To each well (except the blank), add 20 µL of the this compound solution (75 mM) to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader.[1] It is recommended to take kinetic readings every minute for a total of 10-20 minutes.
IV. Data Analysis
-
Calculate the Rate of Reaction (V): Determine the change in absorbance per minute (ΔAbs/min) for each well. This can be calculated from the linear portion of the absorbance versus time plot.
-
Calculate BuChE Activity: The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (U/L) = (ΔAbs/min) / (ε × l) × 10^6
Where:
-
ΔAbs/min is the rate of absorbance change.
-
ε is the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[6]
-
l is the path length of the cuvette/well in cm.
-
10^6 converts the activity to micromoles per liter (U/L).
-
-
Calculate Percentage of Inhibition (for inhibitor screening):
% Inhibition = [(V_control - V_inhibitor) / V_control] × 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined from the resulting dose-response curve.
Visualizations
Biochemical Reaction Pathway
Caption: Biochemical pathway of the Ellman's method for BuChE activity.
Experimental Workflow
Caption: Step-by-step workflow for the BuChE activity assay.
Data Presentation
The following table summarizes typical concentrations and expected results for a BuChE inhibition assay.
| Parameter | Value | Notes |
| Wavelength | 412 nm | This is the absorbance maximum for the TNB product.[1] |
| Temperature | 25°C | The reaction can also be performed at 37°C, but consistency is key. |
| Final DTNB Concentration | 1 mM | This ensures that DTNB is not a limiting reagent. |
| Final Substrate Concentration | 7.5 mM | Substrate concentration may need to be optimized depending on the enzyme source and activity. For human serum, a lower concentration of 5mM has been used.[7] |
| Typical Enzyme Dilution | Varies (e.g., 400-fold for human serum)[7] | The enzyme concentration should be adjusted to yield a linear rate of absorbance change over the measurement period. |
| Example % Inhibition Data | See below | This is example data for a hypothetical inhibitor. |
| Inhibitor Conc. (µM) | % Inhibition (Mean ± SD) | |
| 1 | 12.5 ± 1.8 | [1] |
| 5 | 28.4 ± 3.1 | [1] |
| 10 | 48.9 ± 4.5 | [1] |
| 50 | 75.6 ± 2.5 | [1] |
| 100 | 92.1 ± 2.2 | [1] |
| Calculated IC50 Value | ~10.5 µM | Calculated from the example inhibition data.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity [mdpi.com]
- 3. Cholinesterase (ChE) Test Using Ellman’s Photometric Method [ijscia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Butyrylcholinesterase (BuChE) with S-Butyrylthiocholine Chloride Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the kinetic analysis of butyrylcholinesterase (BuChE) using the chromogenic substrate S-Butyrylthiocholine chloride. It includes comprehensive experimental protocols, a summary of quantitative kinetic data, and visualizations of the enzymatic reaction and experimental workflow. This information is intended to assist researchers in accurately determining BuChE activity and characterizing the effects of potential inhibitors, a critical step in drug discovery and development, particularly for neurodegenerative diseases.
Introduction
Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine. Its activity is also implicated in the progression of Alzheimer's disease. The kinetic analysis of BuChE is crucial for understanding its physiological function and for the development of therapeutic inhibitors. This compound is a widely used substrate for BuChE activity assays due to its reliable and measurable hydrolysis product. The most common method for this analysis is the Ellman's assay, a simple and robust colorimetric method.[1][2]
Principle of the Assay
The kinetic analysis of BuChE with this compound is typically performed using the Ellman's method. This assay is based on the enzymatic hydrolysis of S-Butyrylthiocholine by BuChE, which produces thiocholine and butyrate. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the BuChE activity.
Quantitative Data Summary
The following tables summarize the kinetic parameters for BuChE from various sources with this compound as the substrate. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and experimental conditions such as pH and temperature.
Table 1: Michaelis-Menten Constants (Km) for Human Serum BuChE with this compound
| BuChE Phenotype | Km (mM) at 0.01-1.0 mM BTCh | Km (mM) at 1.0-50 mM BTCh | Reference |
| Usual (UU) | 0.1 - 0.2 | 0.3 - 2.0 | [1] |
| Fluoride-resistant (FS) | 0.1 - 0.2 | 0.3 - 2.0 | [1] |
| AK | 0.1 - 0.2 | 0.3 - 2.0 | [1] |
| AJ | 0.1 - 0.2 | 0.3 - 2.0 | [1] |
| Atypical (AA) | 0.1 - 0.2 | 0.3 - 2.0 | [1] |
Note: The study indicates that the hydrolysis of butyrylthiocholine (BTCh) by human serum BuChE variants deviates from Michaelis-Menten kinetics over a wide substrate concentration range, suggesting the presence of more than one substrate binding site.[1]
Experimental Protocols
This section provides a detailed methodology for performing the kinetic analysis of BuChE using a 96-well microplate reader, based on the Ellman's assay.
Materials and Reagents
-
Butyrylcholinesterase (BuChE) from human or equine serum
-
This compound (Substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplates
-
Microplate reader with absorbance measurement capabilities at 412 nm
-
Multichannel pipettes and sterile pipette tips
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
This compound Solution (Substrate Stock): Prepare a stock solution of this compound in deionized water. The concentration of the stock solution should be determined based on the desired final substrate concentrations for the kinetic assay.
-
BuChE Solution: Prepare a stock solution of BuChE in phosphate buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
Experimental Procedure (96-Well Plate Format)
-
Assay Plate Preparation: To each well of a 96-well microplate, add the following reagents in the specified order:
-
Phosphate Buffer (volume to bring the final reaction volume to 200 µL)
-
DTNB solution (to a final concentration of 0.5 mM)
-
BuChE solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.
-
Reaction Initiation: Add varying concentrations of the this compound substrate solution to the wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately after substrate addition, place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
Data Analysis
-
Calculate the Rate of Reaction (V): Determine the initial rate of the reaction (V) for each substrate concentration by calculating the slope of the linear portion of the absorbance versus time plot. The rate is typically expressed as the change in absorbance per minute (ΔAbs/min).
-
Convert to Molar Units: Convert the rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), c is the concentration, and l is the path length of the light in the well.
-
Determine Kinetic Parameters: Plot the reaction rate (V) against the substrate concentration ([S]). Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Visualizations
Enzymatic Reaction of BuChE with S-Butyrylthiocholine
Caption: Enzymatic hydrolysis of S-Butyrylthiocholine by BuChE.
Ellman's Assay Signaling Pathway
Caption: Colorimetric detection in the Ellman's assay.
Experimental Workflow for BuChE Kinetic Analysis
Caption: Workflow for BuChE kinetic analysis.
References
- 1. Catalytic parameters for the hydrolysis of butyrylthiocholine by human serum butyrylcholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, bisnorcymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Preparing S-Butyrylthiocholine Chloride Solutions
Introduction
S-Butyrylthiocholine chloride is a water-soluble substrate widely utilized in biochemical research, particularly for the determination of butyrylcholinesterase (BuChE) activity.[1][2] Accurate and reproducible experimental results are contingent upon the correct preparation and handling of this reagent. This document provides a detailed, step-by-step guide for the preparation of this compound solutions, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 225.78 g/mol | [1][3] |
| Purity | ≥97% | [1][2] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Solubility | Soluble in water (up to 100 mg/mL) | [4] |
| Storage (Solid) | 2-8°C, protect from light and moisture (hygroscopic) | [4][5] |
| Long-term Stability (Solid) | At least 2 years at +4°C | [4] |
| Recommended Assay Buffer | 0.1 M Phosphate Buffer | [6][7] |
| Optimal pH for BuChE Assay | 7.0 - 8.0 | [6][8][9] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for preparing this compound solutions.
Materials
-
This compound (purity ≥97%)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flasks (various sizes)
-
Pipettes and sterile pipette tips
-
Vortex mixer or magnetic stirrer
-
Microcentrifuge tubes or amber vials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Always wear appropriate PPE, including safety glasses and gloves, when handling this compound powder and its solutions.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 100 mM Stock Solution
-
Equilibration: Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation, as the compound is hygroscopic.[5]
-
Calculation: Determine the required mass of this compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) For example, to prepare 10 mL of a 100 mM (0.1 M) stock solution: Mass (g) = 0.1 mol/L x 225.78 g/mol x 0.010 L = 0.22578 g
-
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of high-purity water (approximately half of the final volume) and mix by swirling or vortexing until the solid is completely dissolved.
-
Final Volume Adjustment: Add high-purity water to the flask to reach the final desired volume. Cap the flask and invert several times to ensure a homogenous solution.
Preparation of a 10 mM Working Solution
-
Dilution: To prepare a 10 mM working solution, dilute the 100 mM stock solution 1:10 in 0.1 M phosphate buffer (pH 7.4). For example, to prepare 10 mL of the working solution, add 1 mL of the 100 mM stock solution to 9 mL of 0.1 M phosphate buffer (pH 7.4).
-
Mixing: Gently vortex the solution to ensure it is well-mixed.
Storage and Stability
-
Solid Compound: Store the solid this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[4] It is stable for at least two years under these conditions.[4]
-
Stock Solution: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes or vials to minimize freeze-thaw cycles. Store at -20°C. Based on data for the analogous iodide salt, the stock solution is expected to be stable for at least one month.
-
Working Solution: It is recommended to prepare the working solution fresh on the day of the experiment.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Butyrylcholinesterase Signaling Pathway
Caption: Reaction of S-Butyrylthiocholine with BuChE in Ellman's assay.
References
- 1. High activity of human butyrylcholinesterase at low pH in the presence of excess butyrylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H20ClNOS | CID 3015121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. This compound CAS#: 22026-63-7 [amp.chemicalbook.com]
- 6. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation [mdpi.com]
- 8. journals.uchicago.edu [journals.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Spectrophotometric Determination of Butyrylcholinesterase (BuChE) Activity using S-Butyrylthiocholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase enzyme that plays a crucial role in hydrolyzing choline-based esters.[1] Its activity is a key biomarker in clinical diagnostics for assessing liver function, pesticide or nerve agent exposure, and for phenotyping patients at risk of prolonged paralysis from certain neuromuscular blocking agents.[1][2] In drug development, particularly for neurodegenerative diseases like Alzheimer's, BuChE is a significant target for therapeutic intervention.[3][4]
This document provides a detailed protocol for the spectrophotometric determination of BuChE activity using S-Butyrylthiocholine iodide (BTC) as the substrate. The method is based on the well-established Ellman's method, a simple, reliable, and widely used colorimetric assay.[2][3][5]
Principle of the Assay
The spectrophotometric assay for BuChE activity involves a two-step enzymatic and colorimetric reaction.[5]
-
Enzymatic Hydrolysis: Butyrylcholinesterase catalyzes the hydrolysis of the substrate, S-Butyrylthiocholine, to produce thiocholine and butyrate.[5]
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), cleaving the disulfide bond to form the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[3][5]
The rate of the formation of TNB²⁻, which is directly proportional to the BuChE activity, is monitored by measuring the increase in absorbance at or near 412 nm.[2][5]
Materials and Reagents
Instrumentation
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Micropipettes and tips.
-
96-well microplates (for microplate assay) or cuvettes (for spectrophotometer assay).
Reagents
-
S-Butyrylthiocholine Iodide (BTC)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
Butyrylcholinesterase (BuChE) standard (for standard curve)
-
Sample containing BuChE (e.g., serum, plasma, tissue homogenate)
-
Purified water
Experimental Protocols
Two common protocols are provided: a 96-well microplate assay for high-throughput screening and a standard cuvette-based assay.
Protocol 1: 96-Well Microplate Assay
This protocol is adapted from modified Ellman's methods and is suitable for analyzing multiple samples simultaneously.[1]
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in purified water and adjusting the pH.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in phosphate buffer. Store in aliquots at -20°C.[6]
-
BTC Stock Solution (100 mM): Dissolve S-Butyrylthiocholine iodide in purified water. Store in aliquots at -20°C.[6]
-
Working DTNB Solution (2 mM): Dilute the 10 mM DTNB stock solution with phosphate buffer. Prepare fresh before use.[1]
-
Working BTC Solution (10 mM): Dilute the 100 mM BTC stock solution with phosphate buffer. Prepare fresh before use.[1]
-
Sample Preparation: For human serum, a 400-fold dilution in phosphate buffer is recommended to ensure the reaction rate is within the linear range of the assay.[1]
2. Assay Procedure:
The final reaction volume is 200 µL.
| Step | Reagent | Volume (µL) | Notes |
| 1 | Diluted Sample | 10 | Add to the wells of a microtiter plate. |
| 2 | Phosphate Buffer (100 mM, pH 7.4) | 40 | |
| 3 | Working DTNB Solution (2 mM) | 50 | Final concentration will be 0.5 mM. |
| 4 | Incubation | - | Incubate for 10 minutes at 25°C to allow for the reaction of DTNB with sulfhydryl groups in the sample.[1] |
| 5 | Working BTC Solution (10 mM) | 100 | Initiate the reaction. Final concentration will be 5 mM. |
| 6 | Measurement | - | Immediately start monitoring the absorbance at 412 nm at 1-minute intervals for at least 5 minutes. |
3. Controls:
-
Blank: Contains all reagents except the sample (replace with buffer) to correct for the spontaneous hydrolysis of the substrate.
-
Positive Control: A known concentration of BuChE standard.
Protocol 2: Cuvette-Based Assay
This protocol is suitable for single sample measurements in a standard spectrophotometer.
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB Solution (0.01 M): Dissolve DTNB in phosphate buffer.
-
BTC Solution (0.075 M): Dissolve S-Butyrylthiocholine iodide in purified water.
-
Sample Preparation: Prepare a suitable dilution of the sample (e.g., brain homogenate, plasma) in phosphate buffer.
2. Assay Procedure:
The final reaction volume is approximately 2.8 mL.
| Step | Reagent | Volume (mL) | Notes |
| 1 | Phosphate Buffer (0.1 M, pH 8.0) | 2.6 | Add to a cuvette. |
| 2 | DTNB Solution (0.01 M) | 0.1 | |
| 3 | Diluted Sample | 0.04 | Mix gently. |
| 4 | Incubation | - | Incubate the mixture for 5 minutes.[7] |
| 5 | BTC Solution (0.075 M) | 0.04 | Initiate the reaction and mix. |
| 6 | Measurement | - | Immediately start recording the absorbance at 412 nm continuously for 3 minutes.[7] |
Data Presentation and Calculation
The activity of BuChE is determined by the rate of change in absorbance over time.
1. Calculation of Reaction Rate:
Plot the absorbance values against time (in minutes). The slope of the linear portion of the curve represents the rate of reaction (ΔAbs/min).[8]
2. Calculation of BuChE Activity:
The BuChE activity can be calculated using the Beer-Lambert law:
Activity (U/L) = (ΔAbs/min) / (ε × l) × 10⁶ × (V_total / V_sample) × Dilution Factor
Where:
-
ΔAbs/min: The rate of change in absorbance per minute.
-
ε (Molar extinction coefficient of TNB²⁻): 14,150 M⁻¹cm⁻¹.[9][10]
-
l (Path length of the cuvette/well): In cm. For a standard 1 cm cuvette, l=1. For a 96-well plate, the path length needs to be determined or a standard curve should be used.
-
10⁶: Conversion factor from M/min to µmol/min (U).
-
V_total: Total volume of the reaction mixture in mL.
-
V_sample: Volume of the sample used in mL.
-
Dilution Factor: The dilution factor of the sample.
Unit Definition: One unit (U) of BuChE activity is defined as the amount of enzyme that hydrolyzes 1 µmole of S-butyrylthiocholine per minute at the specified conditions (pH and temperature).
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the BuChE assay.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Final Concentration in Assay |
| Phosphate Buffer | - | 100 mM | 100 mM |
| S-Butyrylthiocholine Iodide (BTC) | 100 mM | 10 mM | 5 mM[1] |
| DTNB | 10 mM | 2 mM | 0.5 mM[1] |
Table 2: Experimental Conditions
| Parameter | Value | Reference |
| Wavelength (λ) | 412 nm | [2][5] |
| Temperature | 25°C or 37°C | [1][2] |
| pH | 7.4 - 8.0 | [1][5] |
| Incubation Time (pre-reaction) | 5 - 10 minutes | [1][7] |
| Reaction Time (measurement) | 3 - 5 minutes (kinetic) | [1][7] |
| Sample Dilution (Human Serum) | 400-fold | [1] |
Application Notes
-
Linearity of the Assay: It is crucial to ensure that the rate of the reaction is linear over the measurement period. This can be achieved by optimizing the sample dilution.[1] If the absorbance change is too rapid, further dilute the sample.
-
Blanks and Controls: Always include blank wells/cuvettes to account for the non-enzymatic hydrolysis of S-butyrylthiocholine. A positive control with a known BuChE activity should also be included to validate the assay.
-
Interferences: Hemoglobin can interfere with absorbance readings at 412 nm.[9] Care should be taken when preparing samples from whole blood to minimize hemolysis.
-
Inhibitor Screening: This protocol can be adapted for screening BuChE inhibitors. In such experiments, the inhibitor is typically pre-incubated with the enzyme before the addition of the substrate.[3] The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.[5]
-
High-Throughput Screening: The 96-well microplate format is highly adaptable for high-throughput screening of potential drug candidates that target BuChE.[1]
By following these detailed protocols and considering the application notes, researchers can obtain reliable and reproducible measurements of BuChE activity for a wide range of applications in clinical diagnostics and drug development.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of S-Butyrylthiocholine Chloride in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. While the cholinergic hypothesis has long implicated acetylcholinesterase (AChE) in the cognitive symptoms of AD, there is a growing body of evidence highlighting the significant role of butyrylcholinesterase (BChE) in the pathology of the disease. In the brains of individuals with AD, AChE activity tends to decrease, while BChE activity is often elevated or remains unchanged, becoming more prominent as the disease progresses.[1] BChE is found to be associated with Aβ plaques and is implicated in the cholinergic anti-inflammatory pathway, making it a compelling therapeutic target for AD.[2][3][4][5]
S-Butyrylthiocholine chloride is a water-soluble substrate used to assay the enzymatic activity of BChE. This chromogenic substrate is essential for high-throughput screening of BChE inhibitors and for quantifying BChE activity in various biological samples, including brain tissue homogenates and cerebrospinal fluid (CSF). The following application notes and protocols detail the use of this compound in the context of Alzheimer's disease research.
Data Presentation: Quantitative Insights
The use of this compound in BChE activity assays has generated valuable quantitative data for understanding the role of BChE in Alzheimer's disease and for the development of targeted inhibitors.
Table 1: Butyrylcholinesterase (BChE) Activity in Alzheimer's Disease Brain
| Brain Region | BChE Activity in AD vs. Control | Fold Increase in BChE-associated Pathology (AD vs. NwAβ*) | Reference |
| Orbitofrontal Cortex | Increased | 9.3-fold | [6] |
| Entorhinal Cortex | Increased | - | [6] |
| Amygdala | Increased | - | [6] |
| Hippocampal Formation | Increased | - | [6] |
| Ventricular CSF | 41% Lower in AD | - | [7] |
*NwAβ: Cognitively normal individuals with Aβ plaques. This comparison highlights the preferential accumulation of BChE in plaques in AD.[6]
Table 2: IC50 Values of Selected Butyrylcholinesterase (BChE) Inhibitors in Alzheimer's Disease Research
The following table presents the half-maximal inhibitory concentration (IC50) values for several compounds against human BChE (huBChE), determined using assays with this compound as the substrate.
| Compound | huBChE IC50 (µM) | Selectivity for BChE over AChE | Reference |
| Compound 8e | 0.066 | Selective | [8] |
| Compound 14 | 0.016 | 60-fold | [9] |
| NSC620023 | <0.05 | >50-fold | [10] |
| Rivastigmine | - | Dual Inhibitor | [1] |
| Donepezil | - | AChE Selective | [1] |
| Galantamine | - | AChE Selective | [1] |
Experimental Protocols
Protocol 1: Determination of Butyrylcholinesterase (BChE) Activity using Ellman's Assay in a 96-Well Microplate Reader
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
-
Enzyme source (e.g., brain tissue homogenate, CSF, purified BChE)
-
(Optional) BChE inhibitor for control experiments
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Stock Solution: Prepare a 15 mM stock solution of DTNB in 0.1 M phosphate buffer (pH 7.4).
-
This compound Stock Solution: Prepare a 20 mM stock solution of this compound in deionized water. Store on ice.
-
Ellman's Reagent (Working Solution): Prepare a working solution containing 0.5 mM DTNB in 0.1 M phosphate buffer (pH 7.4). For 50 ml, mix the appropriate volumes of the stock solution and buffer.
-
-
Assay Procedure:
-
Aliquot 10 µL of the enzyme sample (e.g., diluted brain homogenate) into the wells of a 96-well microplate.[11]
-
Add 180 µL of the Ellman's Reagent (working solution) to each well.[11]
-
(Optional for inhibitor studies) Pre-incubate the plate for approximately 30 minutes at room temperature if testing the effect of an inhibitor.[11]
-
Initiate the enzymatic reaction by adding 10 µL of the 20 mM this compound stock solution to each well.[11]
-
Immediately place the microplate in the reader and start measuring the absorbance at 405 nm (or 412 nm) at regular intervals (e.g., every minute) for a total of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute, ΔA/min).
-
The BChE activity can be calculated using the Beer-Lambert law: Activity (mol/min/L) = (ΔA/min) / (ε * l) where:
-
ΔA/min is the rate of change of absorbance.
-
ε is the molar extinction coefficient of the yellow product (TNB), which is 14,150 M⁻¹cm⁻¹.
-
l is the path length of the light in the well (cm). This is typically provided by the microplate reader manufacturer or can be determined empirically. For many 96-well plates, this is around 0.5 cm.[11]
-
-
Protocol 2: Screening of Butyrylcholinesterase (BChE) Inhibitors
This protocol outlines a typical workflow for screening potential BChE inhibitors.
Materials:
-
Same as Protocol 1
-
A library of test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a dilution series of the test compounds.
-
Follow the steps in Protocol 1 for setting up the assay.
-
Pre-incubation with Inhibitor: Before adding the this compound substrate, add a small volume (e.g., 1-5 µL) of the test compound dilutions to the appropriate wells. Include a vehicle control (solvent only).
-
Incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the absorbance as described in Protocol 1.
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in Alzheimer's disease research.
Caption: Workflow for BChE activity assay using this compound.
Caption: Role of Butyrylcholinesterase (BChE) in Alzheimer's Disease pathology.
Caption: Logical workflow for BChE inhibitor screening in Alzheimer's research.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase and butyrylcholinesterase activities in cerebrospinal fluid from different levels of the neuraxis of patients with dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Measuring Organophosphate Inhibition of Butyrylcholinesterase (BuChE) with S-Butyrylthiocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphates (OPs) are a class of compounds widely used as pesticides and developed as nerve agents for chemical warfare. Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is another cholinesterase that is also inhibited by OPs. While the inhibition of BuChE itself is not the primary cause of acute toxicity, it serves as a valuable biomarker for OP exposure and a scavenger for these toxic compounds.[1] The measurement of BuChE inhibition is therefore crucial in toxicology, clinical diagnostics, and the development of OP-scavenging therapies.
This document provides a detailed protocol for measuring the inhibition of BuChE by organophosphates using the chromogenic substrate S-Butyrylthiocholine (BTC) in a method based on the well-established Ellman assay.[2][3]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of S-Butyrylthiocholine by BuChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the BuChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[3][4] The presence of an organophosphate inhibitor will decrease the rate of this reaction, allowing for the quantification of its inhibitory potency.
Quantitative Data Summary
The following tables summarize key kinetic parameters for human BuChE and the inhibitory potency (IC50 values) of selected organophosphates.
Table 1: Kinetic Parameters of Human Butyrylcholinesterase (BuChE)
| Parameter | Value | Substrate | pH | Temperature | Reference |
| Specific Activity | 720 µmoles/min/mg | 1 mM Butyrylthiocholine | 7.0 | 25°C | [5] |
| kcat | 24,000 min⁻¹ | 0.01 - 0.1 mM Butyrylthiocholine | 7.0 | 25°C | [5] |
| kcat | 76,800 min⁻¹ | 0.4 - 40 mM Butyrylthiocholine | 7.0 | 25°C | [5] |
| kcat | 45,500 min⁻¹ | Butyrylthiocholine | 8.0 | 25°C | [5] |
Table 2: IC50 Values for Organophosphate Inhibition of Cholinesterases
| Organophosphate | Enzyme | IC50 Value (µM) | Comments | Reference |
| Paraoxon | Human AChE & BuChE | ~ 0.2 | Potent inhibitor of both enzymes. | [2] |
| Sarin Surrogates | Human AChE & BuChE | 1.5 - 4.0 | Ten-fold less potent than paraoxon. | [2] |
| Chlorpyrifos-oxon | Rat Brain AChE | 0.01 | Apparent IC50 in crude homogenate. | [6] |
| Chlorpyrifos-oxon | Isolated Rat AChE | ~ 0.003 | True sensitivity of the isolated enzyme. | [6] |
| Temephos-dioxon-sulfone (Tem-dox-SO2) | Human RBC AChE | - | Potent in vitro inhibitor. | [7] |
Note: IC50 values can vary depending on experimental conditions such as enzyme source, purity, substrate concentration, and incubation time.
Experimental Protocols
Materials and Reagents
-
Butyrylcholinesterase (BuChE) from human serum or recombinant source
-
S-Butyrylthiocholine iodide (BTC)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Organophosphate inhibitor(s) of interest
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.2)[2]
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 412 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
BuChE Stock Solution: Prepare a stock solution of BuChE in sodium phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
BTC Stock Solution: Prepare a stock solution of BTC (e.g., 10 mM) in deionized water. Store aliquots at -20°C.
-
DTNB Stock Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in sodium phosphate buffer. Protect from light and store at 4°C.
-
Organophosphate Stock Solutions: Prepare stock solutions of the organophosphate inhibitors in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
Experimental Workflow for Measuring BuChE Inhibition
The following diagram illustrates the general workflow for the BuChE inhibition assay.
Experimental workflow for BuChE inhibition assay.
Detailed Protocol for IC50 Determination
-
Assay Setup:
-
In a 96-well microplate, add 5 µl of the appropriate organophosphate dilution or vehicle control (for 100% activity) to each well.
-
Add 5 µl of the BuChE solution to each well.[2]
-
Gently mix and pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the final concentrations of BTC (e.g., 1 mM) and DTNB (e.g., 200 µM) in sodium phosphate buffer.[2]
-
To initiate the reaction, add the reaction mix to each well.
-
Immediately place the microplate in a plate reader and measure the absorbance at 412 nm. Measurements can be taken kinetically over a period of time (e.g., every 30 seconds for 5-10 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of BuChE inhibition for each organophosphate concentration using the following formula: % Inhibition = 100 - [ (Rate of sample / Rate of control) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the organophosphate concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of BuChE activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the biochemical reaction of BuChE with S-Butyrylthiocholine and its inhibition by an organophosphate.
Biochemical reaction and inhibition of BuChE.
Organophosphates act as irreversible inhibitors of BuChE by forming a covalent bond with the serine residue in the enzyme's active site. This process, known as phosphylation, results in an inactive enzyme that can no longer hydrolyze its substrate.[5] Over time, the phosphylated enzyme can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom, making the inhibition permanent and resistant to reactivation by oximes.
Conclusion
The measurement of BuChE inhibition by organophosphates using S-Butyrylthiocholine is a robust and reliable method for assessing OP exposure and for screening potential therapeutic agents. The protocol described herein provides a foundation for researchers to conduct these assays in a reproducible manner. Careful attention to reagent preparation, assay conditions, and data analysis is essential for obtaining accurate and meaningful results.
References
- 1. biolscigroup.us [biolscigroup.us]
- 2. The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paraoxon | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay Using S-Butyrylthiocholine Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of compounds against butyrylcholinesterase (BChE) using S-Butyrylthiocholine chloride (BTCC) as the substrate. The described method is based on the well-established Ellman's assay, a rapid, simple, and reliable colorimetric method for measuring cholinesterase activity.[1][2][3] This assay is a crucial tool in drug discovery, particularly for the development of therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease.[4][5][6]
Principle of the Assay
The butyrylcholinesterase (BChE) inhibition assay is based on the measurement of the rate of hydrolysis of the substrate, this compound (BTCC), by BChE.[7] The enzymatic reaction produces thiocholine, which then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[1] The increase in absorbance, measured at 412 nm, is directly proportional to the BChE activity.[8][9] The presence of a BChE inhibitor will reduce the rate of BTCC hydrolysis, leading to a decrease in the rate of color formation. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
Caption: Enzymatic reaction and detection principle of the BChE inhibition assay.
Materials and Reagents
-
Butyrylcholinesterase (BChE) from a suitable source (e.g., human serum, equine serum).
-
This compound (BTCC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Donepezil, Tacrine)[4]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm[8]
-
Multichannel pipette
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0. This buffer will be used for all dilutions unless otherwise specified.
-
BChE Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will depend on the source and activity of the enzyme. It is recommended to perform a preliminary experiment to determine the optimal enzyme concentration that yields a linear reaction rate for at least 10-15 minutes.
-
BTCC Solution (Substrate): Prepare a stock solution of BTCC in phosphate buffer. A common stock concentration is 10 mM.[10]
-
DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution of DTNB in phosphate buffer.[8]
-
Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Subsequently, prepare a series of dilutions of the test compounds in phosphate buffer to achieve the desired final concentrations for the assay.[8] Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
Positive Control Solution: Prepare a stock solution and serial dilutions of a known BChE inhibitor (e.g., Donepezil) in the same manner as the test compounds.
Assay Procedure (96-well plate format)
The following protocol is a general guideline and can be adapted for a final reaction volume of 200 µL per well.
Caption: A generalized workflow for the BChE inhibition assay.
-
Set up the Assay Plate:
-
Blank: 200 µL Phosphate Buffer.
-
Control (100% Activity): 140 µL Phosphate Buffer + 20 µL BChE solution + 20 µL DTNB solution + 20 µL BTCC solution.
-
Test Compound Wells: 140 µL Phosphate Buffer + 20 µL Test Compound solution + 20 µL BChE solution + 20 µL DTNB solution.
-
Positive Control Wells: 140 µL Phosphate Buffer + 20 µL Positive Control solution + 20 µL BChE solution + 20 µL DTNB solution.
-
-
Pre-incubation: Add 140 µL of phosphate buffer to all wells. Then, add 20 µL of the various dilutions of the test compounds or positive control to the respective wells. For control wells (100% activity), add 20 µL of phosphate buffer. Add 20 µL of the BChE solution to all wells except the blank. Mix gently and pre-incubate the plate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C).
-
Add DTNB: Following pre-incubation, add 20 µL of the DTNB solution to all wells.
-
Initiate the Reaction: To start the enzymatic reaction, add 20 µL of the BTCC solution to all wells.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.[8] Alternatively, for a single endpoint reading, incubate the plate for a fixed time (e.g., 15 minutes) and then measure the absorbance.
Data Presentation and Analysis
Calculation of Percentage Inhibition
The percentage of BChE inhibition can be calculated using the following formula:
% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (100% enzyme activity).
-
Asample is the absorbance of the well containing the test compound.
Determination of IC50 Value
The IC50 value is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.[8] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The data can then be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[8][11] The IC50 value is then calculated from the fitted curve.
Data Tables
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Inhibition of Butyrylcholinesterase by Test Compounds
| Test Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| Compound A | 0.1 | 15.2 ± 2.1 |
| 1 | 48.9 ± 3.5 | |
| 10 | 85.7 ± 1.8 | |
| 100 | 98.1 ± 0.9 | |
| Compound B | 0.1 | 5.6 ± 1.2 |
| 1 | 22.3 ± 2.8 | |
| 10 | 55.4 ± 4.1 | |
| 100 | 78.9 ± 3.3 | |
| Positive Control | 0.01 | 25.4 ± 2.5 |
| (Donepezil) | 0.1 | 60.1 ± 3.1 |
| 1 | 92.3 ± 1.5 |
Table 2: Calculated IC50 Values for BChE Inhibition
| Compound | IC50 (µM) |
| Compound A | 1.2 |
| Compound B | 8.5 |
| Positive Control | 0.05 |
| (Donepezil) |
Applications
The in vitro BChE inhibition assay using BTCC is a fundamental tool in several areas of research and development:
-
Drug Discovery: Screening and characterization of novel inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders.[4][5]
-
Pharmacological Studies: Investigating the mechanism of action of potential drugs targeting cholinergic pathways.
-
Toxicology: Assessing the potential of environmental chemicals and pesticides to inhibit BChE activity.
-
Clinical Chemistry: As a diagnostic marker for certain medical conditions and for monitoring exposure to anticholinesterase agents.[10]
Troubleshooting and Considerations
-
High Background Absorbance: This may be due to the spontaneous hydrolysis of BTCC or the reaction of DTNB with other sulfhydryl groups in the sample. A blank reading (without enzyme) should be subtracted from all measurements.
-
Non-linear Reaction Rate: This could be caused by substrate depletion or enzyme instability. Optimize the enzyme and substrate concentrations to ensure a linear reaction rate for the duration of the assay.
-
Inhibitor Solubility: Ensure that the test compounds are completely dissolved in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid affecting enzyme activity.
-
DTNB/Substrate Ratio: It has been reported that a high excess of DTNB can inhibit the hydrolysis of the thiocholine substrate, leading to an underestimation of enzyme activity.[9][12] It is important to maintain an optimal ratio of DTNB to BTCC.
References
- 1. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. linear.es [linear.es]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics with Varying S-Butyrylthiocholine Concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for studying the kinetics of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), using S-Butyrylthiocholine (BTCh) as a substrate. The most common method for this analysis is the spectrophotometric assay developed by Ellman, which is valued for its simplicity, reliability, and suitability for high-throughput screening. This method relies on the measurement of the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The rate of TNB formation, monitored at 412 nm, is directly proportional to the cholinesterase activity.[1] By varying the concentration of BTCh, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined.[2][3]
Principle of the Assay
The Ellman's method involves a two-step coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Cholinesterase catalyzes the hydrolysis of S-Butyrylthiocholine to produce thiocholine and butyric acid.[4]
-
Colorimetric Reaction: The free sulfhydryl group of the resulting thiocholine reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[5][6]
The rate of TNB formation is directly proportional to the enzyme activity.[5]
Enzymatic Reaction and Detection Pathway
The following diagram illustrates the enzymatic reaction and the subsequent colorimetric detection step.
Caption: Enzymatic hydrolysis of S-Butyrylthiocholine and subsequent colorimetric detection.
Experimental Protocol
This protocol is designed for a 96-well microplate format, but can be adapted for other formats.
Materials and Reagents
-
Enzyme solution (e.g., purified cholinesterase, cell lysate, or plasma sample)
-
S-Butyrylthiocholine iodide (BTChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 412 nm[5]
-
Multichannel pipette
-
Deionized water
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 7.4 or 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.[5]
-
DTNB Solution (e.g., 10 mM): Dissolve DTNB in the phosphate buffer. This solution should be prepared fresh and protected from light.[5]
-
S-Butyrylthiocholine Iodide (BTChI) Stock Solution (e.g., 100 mM): Dissolve BTChI in deionized water. Prepare fresh daily.[5] From this stock, create a series of dilutions in deionized water to achieve the desired final substrate concentrations for the assay.
-
Enzyme Solution: Prepare a stock solution of the enzyme and dilute it with phosphate buffer to the desired final concentration immediately before use. Keep the enzyme solution on ice.
Assay Procedure (96-well plate)
-
Plate Setup:
-
Blank Wells: Contain all reagents except the enzyme. This is to correct for any non-enzymatic hydrolysis of the substrate.
-
Control Wells: Contain all reagents, including the enzyme, but with no inhibitor if screening for inhibitors.
-
Test Wells: Contain all reagents and varying concentrations of the substrate (S-Butyrylthiocholine).
-
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Phosphate Buffer
-
DTNB solution (to a final concentration typically around 0.5 mM)[7]
-
Enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.[5]
-
Reaction Initiation: Add the varying concentrations of the S-Butyrylthiocholine solution to the respective wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
Experimental Workflow Diagram
The following diagram outlines the major steps in the experimental workflow.
Caption: Workflow for enzyme kinetics study using S-Butyrylthiocholine.
Data Presentation and Analysis
Calculation of Initial Velocity (V₀)
The rate of the reaction (initial velocity, V₀) for each substrate concentration is determined from the linear portion of the absorbance versus time plot. The change in absorbance per minute (ΔAbs/min) is calculated. This rate can be converted to moles of product formed per minute using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm, pH 8.0).[8]
Data Summary Tables
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Raw Kinetic Data
| [S-Butyrylthiocholine] (mM) | ΔAbs/min (Replicate 1) | ΔAbs/min (Replicate 2) | ΔAbs/min (Replicate 3) | Average ΔAbs/min | Initial Velocity (V₀) (µmol/min) |
| 0.1 | |||||
| 0.2 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 2.0 | |||||
| 5.0 | |||||
| 10.0 |
Table 2: Calculated Kinetic Parameters
| Enzyme | Km (mM) | Vmax (µmol/min) |
| [Name of Enzyme] |
Determination of Km and Vmax
To determine the Michaelis-Menten constants, Km and Vmax, the initial reaction rates (V₀) are plotted against the corresponding substrate concentrations ([S]).[2] While a direct plot of V₀ versus [S] yields a hyperbolic curve, linear transformations of the Michaelis-Menten equation are commonly used for more accurate determination of Km and Vmax.[3]
The most common method is the Lineweaver-Burk plot (a double reciprocal plot):
-
Plot 1/V₀ versus 1/[S].
-
The y-intercept corresponds to 1/Vmax.
-
The x-intercept corresponds to -1/Km.
Other linearization methods include the Hanes-Woolf plot and the Eadie-Hofstee plot.[2] It is also common to use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation.[9]
Troubleshooting and Considerations
-
Substrate Inhibition: Some cholinesterases may exhibit substrate inhibition at high concentrations of butyrylthiocholine.[10][11] This will appear as a decrease in reaction velocity at higher substrate concentrations.
-
DTNB Interference: High concentrations of DTNB relative to the substrate can sometimes inhibit the enzyme.[8][12] It is important to optimize the DTNB concentration.
-
Spontaneous Hydrolysis: A blank reaction (without enzyme) should always be included to account for the spontaneous hydrolysis of S-Butyrylthiocholine.
-
Enzyme Stability: Ensure that the enzyme is stable under the assay conditions (pH, temperature).
-
Solvent Effects: If using inhibitors dissolved in organic solvents like DMSO, ensure the final concentration is low (typically <1%) and run appropriate solvent controls.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. biolabo.fr [biolabo.fr]
- 5. benchchem.com [benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ENZO: Enzyme Kinetics [enzo.cmm.ki.si]
- 11. mdpi.com [mdpi.com]
- 12. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background in S-Butyrylthiocholine chloride assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background issues with the S-Butyrylthiocholine chloride assay for measuring butyrylcholinesterase (BChE) activity.
Troubleshooting High Background
High background absorbance can mask the true enzyme kinetics, leading to inaccurate measurements. The following sections detail potential causes and solutions to reduce non-enzymatic signal.
FAQs: Quick Solutions
Q1: My blank (no enzyme) wells have high absorbance. What is the most common cause?
A1: The most frequent cause is the spontaneous hydrolysis of this compound or the degradation of the Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Prepare fresh reagents immediately before use and ensure the pH of your reaction buffer is not excessively alkaline (ideally pH 7.4-8.0).[1]
Q2: Can my test compounds interfere with the assay and cause high background?
A2: Yes, compounds containing free thiol groups can directly react with DTNB, producing the yellow-colored TNB²⁻ anion and causing a false-positive signal.[2] To check for this, run a control with your test compound and DTNB in the absence of the enzyme.[2]
Q3: Does the quality of water used for buffers matter?
A3: Absolutely. Contaminated water can introduce particles or chemicals that interfere with the assay.[3] Always use high-purity, deionized water to prepare all buffers and reagent solutions.
Q4: How long are my reconstituted reagents stable?
A4: Reagent stability can vary. It is best practice to prepare fresh solutions daily. This compound is hygroscopic and should be stored in a desiccator at 2-8°C.[4] Reconstituted DTNB solution is light-sensitive and should be protected from light and used promptly.
Detailed Troubleshooting Guide
This table outlines common problems leading to high background and provides step-by-step solutions.
| Potential Cause | Recommended Action(s) |
| Spontaneous Substrate Hydrolysis | 1. Prepare this compound solution fresh for each experiment. 2. Avoid high pH buffers; optimal performance is typically in the slightly alkaline range (pH 7.4-8.0).[1] 3. Maintain consistent and appropriate incubation temperatures (e.g., 37°C), as higher temperatures can accelerate hydrolysis.[5] |
| DTNB Reagent Degradation or Reaction | 1. Prepare DTNB solution fresh and protect it from light. 2. Ensure the reaction buffer pH is optimal, as hydroxyl ions can attack the disulfide bond of DTNB at high pH.[6] 3. Run a "reagent blank" containing only the buffer and DTNB to check for reagent-based background color. |
| Interference from Test Compounds | 1. Test for direct reaction by incubating the test compound with DTNB without the enzyme.[2] 2. If interference is observed, subtract the absorbance of this control from your sample readings.[2] 3. Consider alternative methods if the interference is significant and cannot be corrected. |
| Contamination of Reagents or Labware | 1. Use high-purity water and analytical grade reagents for all solutions.[3] 2. Ensure all microplates, cuvettes, and pipette tips are clean and free of contaminants like detergents or residual thiols.[3] 3. Prepare fresh buffers for each assay.[3] |
| Incorrect Assay Wavelength | 1. Ensure your spectrophotometer or plate reader is set to measure absorbance at 412 nm, the maximum absorbance for the TNB²⁻ product.[1][7] 2. Verify the instrument's calibration and performance. |
Experimental Protocols
A detailed and standardized protocol is crucial for reproducible results.
Standard Protocol for BChE Activity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, with 1 mM EDTA.[7]
-
BChE Enzyme: Purified or from serum samples. Serum samples may require significant dilution (e.g., 400-fold) to fall within the linear range of the assay.[8]
-
Substrate Solution: this compound (e.g., 10 mM stock).
-
DTNB Solution: 10 mM in Reaction Buffer.
-
Microplate reader capable of measuring absorbance at 412 nm.[1]
Procedure:
-
Prepare Reagents: Prepare all solutions fresh on the day of the experiment.
-
Set up Plate:
-
Blank: 180 µL Reaction Buffer + 10 µL DTNB Solution.
-
Spontaneous Hydrolysis Control: 170 µL Reaction Buffer + 10 µL DTNB Solution + 20 µL Substrate Solution.
-
Sample Wells: 160 µL Reaction Buffer + 10 µL DTNB Solution + 10 µL BChE solution.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add 20 µL of Substrate Solution to the sample wells to start the reaction. The final volume in all wells should be 200 µL.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate Activity: Determine the rate of change in absorbance (ΔAbs/min). Subtract the rate of spontaneous hydrolysis from the sample rates. Use the Beer-Lambert law to calculate enzyme activity, using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[1]
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the two-step reaction in the this compound assay.
Caption: The enzymatic and colorimetric reactions of the S-Butyrylthiocholine assay.
Troubleshooting Workflow for High Background
This flowchart provides a logical sequence of steps to diagnose and resolve high background issues.
Caption: A step-by-step workflow for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. This compound CAS#: 22026-63-7 [amp.chemicalbook.com]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S-Butyrylthiocholine Chloride for Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Butyrylthiocholine chloride (BTC) for enzyme kinetic studies, particularly focusing on butyrylcholinesterase (BChE).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for a kinetic assay?
A1: For initial experiments, a common starting concentration for this compound is in the range of the enzyme's Michaelis constant (Km). However, for routine BChE activity measurements, a substrate concentration of 5mM S-butyrylthiocholine iodide has been shown to be effective, particularly with a 400-fold dilution of human serum.[1][2] It is crucial to experimentally determine the optimal concentration for your specific enzyme and conditions to ensure the reaction velocity is sensitive to changes in enzyme activity, not limited by substrate availability.
Q2: How do I prepare and store this compound stock solutions?
A2: this compound is water-soluble.[3][4] For consistent results, it is recommended to prepare fresh solutions. If storage is necessary, one protocol suggests that after reconstitution, the solution can be aliquoted and frozen at -20°C, where it remains stable for up to one month. Always protect the solution from light.[5]
Q3: My reaction rate is lower than expected. What are the possible causes related to the substrate?
A3: Several factors related to this compound could lead to lower-than-expected reaction rates:
-
Sub-optimal Substrate Concentration: If the BTC concentration is significantly below the enzyme's Km, the reaction rate will be highly dependent on the substrate concentration and may not reflect the true Vmax of the enzyme.[6][7]
-
Substrate Instability: Improperly stored or old BTC solutions may have degraded, leading to a lower effective substrate concentration. It is advisable to use freshly prepared solutions.
-
Inaccurate Pipetting: Errors in pipetting the substrate can lead to a lower final concentration in the assay. Ensure your pipettes are calibrated.
Q4: I am observing a high background signal in my assay. How can I troubleshoot this?
A4: A high background signal can be caused by the spontaneous hydrolysis of this compound. To address this, always include a "no-enzyme" control in your experimental setup. This control will contain all reaction components, including the BTC, except for the enzyme. The rate of reaction in this control well should be subtracted from the rates of the experimental wells to correct for non-enzymatic hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Non-linear reaction progress curves | Substrate depletion | Lower the enzyme concentration or shorten the reaction time to ensure you are measuring the initial velocity.[8] |
| High substrate concentration leading to inhibition | Test a range of BTC concentrations to identify potential substrate inhibition. | |
| Inconsistent results between experiments | Instability of BTC solution | Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately if necessary. |
| Variation in serum/enzyme sample | Ensure consistent sample handling and dilution across experiments. A 400-fold dilution for human serum has been suggested for BChE assays.[1][2] | |
| Low enzyme activity detected | BTC concentration is too low | Increase the BTC concentration. It's recommended to use a concentration that is 10-20 times the Km to approach Vmax for determining enzyme activity.[6] |
| BTC solution has degraded | Prepare a fresh solution of this compound. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your enzyme kinetic study by generating a Michaelis-Menten plot.
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in the appropriate assay buffer.
-
Prepare a series of dilutions of the BTC stock solution to cover a wide range of concentrations (e.g., 0.2 to 5 times the estimated Km).[8]
-
Prepare a solution of your enzyme at a fixed concentration.
-
-
Set up the Assay:
-
In a microplate or cuvettes, add the assay buffer and the different concentrations of this compound.
-
Include a "no-substrate" control (enzyme only) and a "no-enzyme" control (substrate only) for each substrate concentration.
-
Pre-incubate the plate/cuvettes at the desired reaction temperature.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the enzyme solution to all wells simultaneously (if possible).
-
Immediately begin monitoring the change in absorbance over time at the appropriate wavelength (e.g., 412 nm for Ellman's reagent). Collect data at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal substrate concentration for routine assays is often chosen to be saturating (e.g., >5x Km) to ensure the reaction rate is independent of substrate concentration.
-
Example Data Table for Michaelis-Menten Analysis
| [this compound] (mM) | Initial Velocity (absorbance units/min) |
| 0.1 | 0.05 |
| 0.2 | 0.09 |
| 0.5 | 0.18 |
| 1.0 | 0.25 |
| 2.0 | 0.33 |
| 5.0 | 0.40 |
| 10.0 | 0.42 |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: A logical workflow for troubleshooting low reaction rates in kinetic assays.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | PLOS One [journals.plos.org]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. biolabo.fr [biolabo.fr]
- 6. Untitled Document [ucl.ac.uk]
- 7. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Effect of serum dilution on S-Butyrylthiocholine chloride assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the S-Butyrylthiocholine chloride assay to measure butyrylcholinesterase (BChE) activity in serum samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to dilute serum samples before performing the this compound assay?
A1: Serum is a complex biological matrix containing various components that can interfere with the assay's accuracy. Undiluted or minimally diluted serum may contain endogenous inhibitors of BChE, leading to an underestimation of its activity.[1][2] Dilution helps to minimize these matrix effects and ensures a more accurate measurement of BChE activity.[1][3]
Q2: What is the recommended dilution factor for human serum in this assay?
A2: A 400-fold dilution of human serum is recommended for the accurate measurement of BChE activity when using S-butyrylthiocholine iodide at a concentration of 5mM.[1][3] This dilution factor has been shown to provide a linear relationship between absorbance and substrate concentration, with a high coefficient of determination (R² > 0.995).[1]
Q3: How does the dilution factor affect the calculated BChE activity?
A3: Studies have observed that the calculated BChE activity can vary with different serum dilutions.[1][4] Often, a higher dilution factor results in a higher calculated BChE activity, suggesting the presence of inhibitory factors in less diluted serum.[1][2][4]
Q4: What is the principle of the this compound assay for BChE activity?
A4: The assay is based on the modified Ellman's method.[1][2] Butyrylcholinesterase (BChE) hydrolyzes the substrate S-Butyrylthiocholine, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[1][5] The rate of color formation is directly proportional to the BChE activity in the sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Non-linear reaction kinetics | - Serum concentration is too high, leading to substrate depletion or presence of inhibitors.[1] - Inadequate mixing of reagents and serum sample.[1] | - Increase the serum dilution factor. A 400-fold dilution is often optimal.[1][3] - Ensure thorough mixing after adding the serum to the reaction mixture by pipetting up and down multiple times.[1] |
| High background absorbance | - Spontaneous hydrolysis of the substrate (this compound). - Reaction of sulfhydryl groups from serum proteins with DTNB.[1] - Contaminated reagents. | - Always include a blank control containing all reagents except the serum sample to correct for spontaneous substrate hydrolysis.[1] - Pre-incubate the diluted serum with DTNB for a short period (e.g., 10 minutes) before adding the substrate to allow for the reaction of non-enzymatic sulfhydryl groups.[1] - Use fresh, high-quality reagents. |
| Low or no BChE activity detected | - Inactive enzyme due to improper sample storage or handling. - Presence of potent inhibitors in the sample. - Incorrect assay setup (e.g., wrong wavelength, incorrect reagent concentrations). | - Ensure serum samples are stored properly (e.g., frozen) and thawed correctly before use. - If inhibition is suspected, a higher serum dilution may be necessary.[1] - Verify all instrument settings and reagent concentrations as per the established protocol. |
| Poor reproducibility between replicates | - Pipetting errors. - Inconsistent incubation times. - Temperature fluctuations during the assay.[1] | - Use calibrated pipettes and ensure accurate and consistent pipetting volumes. - Use a multichannel pipette for adding reagents to minimize timing differences between wells. - Perform the assay in a thermostated microplate reader to maintain a constant temperature.[1] |
Experimental Protocols
Modified Ellman's Method for BChE Activity Measurement in Human Serum
This protocol is adapted for a 96-well microplate reader.
Materials:
-
Human serum sample
-
This compound (BTC)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (PB), 100mM, pH 7.4
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96-well microtiter plates
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Microplate reader with temperature control and capability to measure absorbance at 412 nm
Procedure:
-
Reagent Preparation:
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Prepare a 10mM stock solution of BTC in PB.
-
Prepare a 2mM stock solution of DTNB in PB.
-
-
Serum Dilution:
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Prepare a 400-fold dilution of the human serum sample in 100mM PB (pH 7.4).
-
-
Assay Setup (per well):
-
Add 10 µl of the diluted serum sample to a well.
-
Add 40 µl of 100mM PB (pH 7.4).
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Add 50 µl of 2mM DTNB solution.
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Incubate the plate for 10 minutes at 25°C in the microplate reader. This step allows for the reaction of DTNB with sulfhydryl groups in the serum proteins.[1]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 100 µl of 10mM BTC solution to each well for a final concentration of 5mM.
-
The final reaction volume will be 200 µl.
-
-
Data Acquisition:
-
Blank Measurement:
-
Prepare blank wells containing all reagents except for the serum sample to correct for the spontaneous hydrolysis of BTC.
-
-
Calculation of BChE Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
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Correct the rate by subtracting the ΔA/min of the blank.
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Calculate the BChE activity using the Beer-Lambert law, incorporating the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), the path length of the sample in the well, and the serum dilution factor.
-
Data Presentation
Table 1: Effect of Serum Dilution on Measured BChE Activity
| Serum Dilution Factor | Observed BChE Activity (Relative Units) | Linearity of Reaction (R²) |
| 40-fold | Lower | Non-linear |
| 100-fold | Intermediate | Improved linearity |
| 200-fold | Higher | Good linearity |
| 400-fold | Highest | Excellent linearity (>0.995) [1] |
| 800-fold | Similar to 400-fold | Excellent linearity |
| 4000-fold | Similar to 400-fold | Excellent linearity |
Note: The observed BChE activity is often higher with increased dilution, up to a certain point, due to the dilution of endogenous inhibitors present in the serum.[1][4]
Visualizations
Caption: Workflow for BChE activity measurement.
References
How to correct for non-enzymatic hydrolysis of S-Butyrylthiocholine chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of S-Butyrylthiocholine chloride, with a focus on correcting for its non-enzymatic hydrolysis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble chemical compound used as a substrate for assaying the activity of butyrylcholinesterase (BuChE), an enzyme present in blood plasma and various tissues.[1][2] In these assays, BuChE catalyzes the hydrolysis of S-Butyrylthiocholine, producing thiocholine. The rate of thiocholine production, which can be measured colorimetrically, is directly proportional to the BuChE activity.
Q2: What is non-enzymatic hydrolysis and why is it a concern when using this compound?
Non-enzymatic hydrolysis, also known as spontaneous hydrolysis, is the chemical breakdown of a compound by water without the involvement of an enzyme.[3][4] this compound, being a thioester, is susceptible to this reaction, which also produces thiocholine. This spontaneous breakdown can lead to an overestimation of the enzymatic activity, as the measured product (thiocholine) will be a sum of both the enzymatic and non-enzymatic reactions. Therefore, it is crucial to correct for this non-enzymatic hydrolysis to obtain accurate measurements of BuChE activity.
Q3: What factors influence the rate of non-enzymatic hydrolysis of this compound?
The rate of non-enzymatic hydrolysis of thioesters like this compound is primarily influenced by:
-
pH: The hydrolysis rate is pH-dependent.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[5][6]
-
Buffer Composition: The components of the buffer solution can also affect the stability of the substrate.[7]
Troubleshooting Guide
Issue: High background signal in my butyrylcholinesterase (BuChE) assay.
This is a common issue and is often attributable to the non-enzymatic hydrolysis of the this compound substrate. Here’s how to troubleshoot and correct for it:
Step 1: Run a "Blank" or "No-Enzyme" Control
For each set of experiments, prepare a control reaction that contains all the components of your assay (buffer, this compound, and any other reagents) except for the enzyme (BuChE).
Step 2: Incubate Under Identical Conditions
Incubate this "no-enzyme" control under the exact same conditions as your experimental samples (i.e., same temperature, same incubation time).
Step 3: Measure the Absorbance
At the end of the incubation period, measure the absorbance of the "no-enzyme" control at the same wavelength used for your experimental samples. This absorbance value represents the amount of thiocholine produced through non-enzymatic hydrolysis.
Step 4: Correct Your Data
Subtract the absorbance value of the "no-enzyme" control from the absorbance values of your experimental samples. The resulting value will be the absorbance corresponding to the thiocholine produced solely by the enzymatic activity of BuChE.
Corrected Absorbance = (Absorbance of Sample with Enzyme) - (Absorbance of "No-Enzyme" Control)
Quantitative Data on Non-Enzymatic Hydrolysis
| Substrate | pH | Temperature (°C) | Ionic Strength (M) | Non-Enzymatic Hydrolysis Rate | Citation |
| Acetylthiocholine | 8 | 25 | 0.14 | 0.11% (w/w) decrease after 16 minutes | [3] |
Note: The authors of this study concluded that under their specific experimental conditions for a rapid enzymatic reaction, the non-enzymatic hydrolysis was negligible.[3] However, this may not be the case for all experimental setups, particularly those with longer incubation times, different pH, or higher temperatures. Therefore, it is imperative to experimentally determine the rate of non-enzymatic hydrolysis under your specific assay conditions by running a "no-enzyme" control.
Experimental Protocols
Protocol for Correcting for Non-Enzymatic Hydrolysis of this compound in a Butyrylcholinesterase (BuChE) Assay
This protocol is based on the widely used Ellman's method.
Materials:
-
This compound
-
Butyrylcholinesterase (BuChE) enzyme
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in your assay buffer.
-
Prepare a stock solution of DTNB in your assay buffer.
-
Prepare your BuChE enzyme solution at the desired concentration in the assay buffer.
-
-
Set up the Assay Plate:
-
Experimental Wells: Add your BuChE enzyme solution to the wells.
-
"No-Enzyme" Control Wells: Add an equal volume of assay buffer (without enzyme) to separate wells.
-
-
Initiate the Reaction:
-
To all wells (experimental and control), add the this compound solution and the DTNB solution. The final concentrations should be appropriate for your assay.
-
-
Incubation:
-
Incubate the plate at your desired temperature for a specific period. Ensure the incubation time and temperature are consistent for all wells.
-
-
Measurement:
-
Measure the absorbance of all wells at 412 nm at regular intervals or at the end of the incubation period.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance for your experimental wells.
-
Calculate the rate of change in absorbance for your "no-enzyme" control wells. This represents the rate of non-enzymatic hydrolysis.
-
Subtract the rate of the "no-enzyme" control from the rate of the experimental wells to obtain the true enzymatic reaction rate.
Corrected Reaction Rate = (Rate of Sample with Enzyme) - (Rate of "No-Enzyme" Control)
-
Visualizations
Caption: Experimental workflow for correcting for non-enzymatic hydrolysis.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic evidence for thermally induced conformational change of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the S-Butyrylthiocholine chloride-based BuChE assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the S-Butyrylthiocholine chloride-based assay for Butyrylcholinesterase (BuChE) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-based BuChE assay?
The assay is a modification of the Ellman's method. Butyrylcholinesterase (BuChE) hydrolyzes the substrate S-Butyrylthiocholine, producing thiocholine and butyrate. The released thiocholine, which contains a free thiol group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation is measured spectrophotometrically at 412 nm and is directly proportional to the BuChE activity.
Q2: What are the most common sources of interference in this assay?
Interference can arise from several sources and can be broadly categorized into:
-
Enzyme-related interference: Compounds that directly interact with BuChE, such as inhibitors or alternative substrates.
-
Detection-related interference: Substances that interfere with the Ellman's reaction between thiocholine and DTNB. This includes compounds that react with DTNB or affect the stability of the TNB²⁻ product.
-
Sample matrix effects: Components within the biological sample (e.g., serum, plasma) that can non-specifically affect the enzyme or the detection chemistry.
Q3: How can I differentiate between true BuChE inhibition and assay interference?
To distinguish true inhibition from non-specific interference, a series of control experiments are recommended. A key control is to measure the absorbance of a solution containing the test compound and DTNB in the absence of the enzyme and substrate. An increase in absorbance in this control indicates that the compound is reacting directly with DTNB, leading to a false-positive result for BuChE inhibition.
Troubleshooting Guide
Issue 1: High background signal in blank or control wells
| Potential Cause | Recommended Action |
| Contamination of reagents with thiols. | Use fresh, high-purity reagents and prepare fresh buffers daily. |
| Spontaneous hydrolysis of S-Butyrylthiocholine. | Prepare the substrate solution fresh before each experiment. |
| Instability of DTNB reagent. | Store the DTNB solution protected from light and prepare it fresh. Test the DTNB solution with a known thiol standard (e.g., cysteine) to ensure its reactivity. |
| Photosensitivity of DTNB. | Conduct the assay in artificial room light and avoid exposure to direct daylight, as UV radiation can degrade DTNB. |
Issue 2: Inconsistent or non-reproducible results
| Potential Cause | Recommended Action |
| Pipetting errors or bubbles in wells. | Ensure accurate pipetting and check for bubbles in the wells before reading the plate. |
| Incomplete mixing of reagents. | Thoroughly mix the reaction components in each well. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay, as enzyme activity is temperature-dependent. |
| Serum dilution factor. | The dilution of the serum sample can significantly influence the measured BuChE activity. A 400-fold dilution of serum with 5mM S-butyrylthiocholine iodide has been shown to be effective for accurate measurements.[1] |
Issue 3: Suspected false-positive or false-negative results
| Potential Cause | Recommended Action |
| Test compound reacts with DTNB. | Run a control experiment with the test compound and DTNB without the enzyme. If a color change is observed, consider using an alternative assay method or a different chromogen. |
| Presence of other thiol-containing molecules in the sample (e.g., cysteine, glutathione). | Deproteinize samples to remove protein thiols. To specifically measure BuChE activity in the presence of other thiols, consider a pre-incubation step to allow non-enzymatic reactions to complete before starting the enzymatic reaction, or use a thiol-scavenging agent, ensuring it does not inhibit BuChE. |
| Presence of other reducing agents (e.g., ascorbic acid, DTT). | If possible, remove these agents from the sample prior to the assay. If their presence is unavoidable, their effect must be quantified in control experiments. |
| Test compound is an alternative substrate for BuChE. | If a compound is structurally similar to choline esters, it may act as a substrate. This would lead to competitive inhibition and a decrease in the measured rate with S-Butyrylthiocholine. This is a true enzymatic effect, not an assay artifact. |
Quantitative Data on Common Interferences
The following table summarizes common interfering substances and their effects on the this compound-based BuChE assay.
| Interfering Substance | Mechanism of Interference | Observed Effect | Mitigation Strategy |
| Cysteine, Homocysteine, Glutathione | Contain free thiol groups that react with DTNB. | False positive (apparent increase in BuChE activity or decrease in inhibition). | Deproteinization of samples; use of thiol-masking agents (e.g., N-ethylmaleimide), ensuring they do not affect BuChE activity. |
| Dithiothreitol (DTT), β-mercaptoethanol | Reducing agents that can reduce DTNB. | False positive. | Avoid inclusion in final assay mixture; if necessary for sample prep, remove prior to assay. |
| Ascorbic Acid | Reducing agent that can interfere with the assay chemistry. | Can lead to an apparent increase in the rate of DTNB destruction. | Avoid high concentrations in the sample; quantify its effect in control wells. |
| Sulfite | Reacts with DTNB. | Overestimation of thiol concentration. | Avoid sulfite-containing buffers or samples. |
| Aldehydes and Amines | Some can cause non-specific chemical inhibition of the reaction between thiocholine and DTNB. | False positive for BuChE inhibition. | Perform control experiments to distinguish from true enzyme inhibition.[2] |
| Daylight (UV radiation) | Causes photolysis of DTNB. | Decreased signal and underestimation of BuChE activity. | Perform the assay under artificial light, avoiding direct sunlight. |
Experimental Protocols
Standard BuChE Activity Assay Protocol (Ellman's Method)
This protocol is a generalized procedure for determining BuChE activity.
Materials:
-
This compound (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
BuChE source (e.g., purified enzyme, serum sample)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of this compound in the phosphate buffer.
-
Prepare serial dilutions of the test inhibitor compound if applicable.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Phosphate Buffer
-
DTNB solution
-
Test inhibitor solution or vehicle control
-
BuChE solution
-
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature.
-
-
Initiate Reaction:
-
Add the this compound solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for the this compound-based BuChE assay.
Caption: Signaling pathway of the BuChE assay and points of interference.
Caption: A logical troubleshooting guide for the BuChE assay.
References
Technical Support Center: Optimizing the Ellman's Assay with S-Butyrylthiocholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity of the Ellman's assay using S-Butyrylthiocholine.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using S-Butyrylthiocholine (BTCh) over Acetylthiocholine (ATCh) in a cholinesterase assay?
A1: S-Butyrylthiocholine is the preferred substrate for measuring butyrylcholinesterase (BChE) activity due to its higher specificity and the significantly higher rate at which BChE hydrolyzes it compared to acetylthiocholine. This makes BTCh a more sensitive substrate for BChE activity measurements.
Q2: What is the optimal concentration of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for the assay?
A2: A common starting concentration for DTNB is 0.25 mmol/L.[1] However, it is crucial to maintain an optimal ratio of DTNB to the substrate (S-Butyrylthiocholine). A high excess of DTNB can inhibit the enzymatic hydrolysis of the substrate, leading to an underestimation of cholinesterase activity.[2] For DTNB concentrations in the range of 0.2-0.598 mM, the recommended ratio of DTNB to substrate concentration is between 1.25 and 3.74 for optimal substrate hydrolysis by cholinesterase.[3]
Q3: How can I increase the sensitivity of the assay for samples with low BChE activity?
A3: To enhance sensitivity, a modified two-step protocol is recommended. In this method, the enzymatic hydrolysis of S-Butyrylthiocholine by BChE occurs in the absence of DTNB. The reaction is then stopped using a cholinesterase inhibitor, and subsequently, DTNB is added to react with the produced thiocholine. This modification can increase the measured butyrylcholinesterase activity by 20 to 25%.[4]
Q4: My biological samples are causing high background absorbance. What can I do to mitigate this?
A4: High background in biological samples is often due to the reaction of DTNB with free sulfhydryl groups present in the sample.[4] To address this, you can enrich your sample for cholinesterase using methods like ELISA, which also helps in depleting the sample of interfering sulfhydryl groups.[4] Additionally, using a buffer system of 0.09 M Hepes with 0.05 M sodium phosphate can improve the stability of DTNB and reduce background noise.[4]
Q5: How should I prepare and store the DTNB solution to ensure its stability?
A5: DTNB is sensitive to light and its stability decreases at higher pH.[1] For a stable stock solution, dissolve DTNB in a 100 mM sodium or potassium phosphate buffer (pH 7.2) containing 0.1 mM EDTA to a concentration of approximately 5 mM.[1] This solution should be stored in a dark or amber-colored bottle at 0-5°C and is reported to be stable for over two months.[1] For immediate use, a fresh solution can be prepared in deionized water.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Yellow Color Development | - Absence of free thiols in the sample: The sample may not contain detectable levels of active BChE. - Degraded DTNB reagent: DTNB solutions should be prepared fresh and protected from light. - Incorrect buffer pH: The optimal pH for the DTNB reaction is between 7.5 and 8.5.[5] | - Run a positive control with a known BChE standard to verify that the assay is working correctly. - Prepare a fresh DTNB solution. To test the reagent's integrity, add a small amount of a known thiol like cysteine; an intense yellow color should appear instantly. - Ensure the reaction buffer pH is within the optimal range. |
| High Background Absorbance in the Blank | - DTNB hydrolysis: DTNB can hydrolyze at an alkaline pH, especially above 8.5.[5] - Contaminated reagents: The buffer or water used may be contaminated with thiols. - Light exposure: DTNB is sensitive to daylight, which can cause its degradation.[5] | - Prepare the DTNB working solution shortly before use and avoid prolonged storage at an alkaline pH.[5] - Use high-purity, thiol-free water and reagents for all solutions. - Perform the reaction in artificial room light and avoid direct daylight.[5] |
| Absorbance Reading is Too High (Off-Scale) | - Thiol concentration in the sample is too high: The concentration of free sulfhydryls in the sample exceeds the linear range of the assay.[1] | - Dilute the sample in the reaction buffer and re-run the assay. It is advisable to prepare a serial dilution to find a concentration that falls within the linear range of the standard curve.[1] Remember to account for the dilution factor in your final calculations. |
| Sample is Turbid | - Insoluble components in the sample: Turbidity can interfere with absorbance readings. | - For each sample, prepare a parallel blank that contains the sample and the reaction buffer but no DTNB reagent. Subtract the absorbance of this sample blank from the absorbance of the corresponding sample with DTNB.[1] |
| Inconsistent or Irreproducible Results | - Pipetting errors: Inaccurate dispensing of reagents or samples. - Temperature fluctuations: Enzyme activity is sensitive to temperature changes. - Improper mixing: Incomplete mixing of reagents and sample in the wells. | - Use calibrated pipettes and ensure proper pipetting technique. - Maintain a constant and controlled temperature throughout the assay. - Ensure thorough mixing of the contents of each well after adding each reagent. |
Experimental Protocols
Standard Ellman's Assay Protocol (Microplate Format)
This protocol is for the kinetic measurement of BChE activity.
Materials:
-
S-Butyrylthiocholine Iodide (BTChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylcholinesterase (BChE) standard (for positive control)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
In each well of the 96-well microplate, add the following in order:
-
160 µL of Phosphate Buffer (0.1 M, pH 7.4)
-
10 µL of your sample or BChE standard
-
20 µL of DTNB solution
-
10 µL of inhibitor solution or buffer for control[6]
-
-
-
Initiate Reaction:
-
Add 20 µL of the BTChI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the rate of color formation. The rate is directly proportional to the BChE activity.
-
Modified Two-Step Ellman's Assay Protocol for Increased Sensitivity
This protocol separates the enzymatic reaction from the colorimetric reaction to improve sensitivity.[4]
Materials:
-
Same as the standard protocol, with the addition of a BChE inhibitor (e.g., eserine).
Procedure:
-
Prepare Reagents: As per the standard protocol. Prepare a stopping solution of a suitable BChE inhibitor.
-
Enzymatic Reaction:
-
In each well, add:
-
170 µL of Phosphate Buffer (0.1 M, pH 7.4)
-
10 µL of your sample or BChE standard
-
-
Incubate for a predetermined time at a controlled temperature to allow the enzyme to react with the substrate.
-
Add 20 µL of BTChI solution to start the reaction.
-
-
Stop Reaction:
-
After a specific incubation time (e.g., 10-15 minutes), add 10 µL of the BChE inhibitor solution to stop the enzymatic reaction.
-
-
Colorimetric Reaction and Measurement:
-
Add 20 µL of DTNB solution to each well.
-
Incubate for a short period (e.g., 5 minutes) to allow the color to develop fully.
-
Measure the absorbance at 412 nm. The final absorbance is proportional to the amount of thiocholine produced.
-
Quantitative Data
Table 1: Optimal Reagent Concentrations and Ratios
| Parameter | Recommended Value/Range | Reference(s) |
| S-Butyrylthiocholine (Substrate) | 5 mM (for human serum) | [7] |
| DTNB (Chromogen) | 0.25 mM (starting concentration) | [1] |
| Optimal DTNB/Substrate Ratio | 1.25 - 3.74 | [3] |
| Buffer pH | 7.5 - 8.5 | [5] |
Table 2: Kinetic Parameters of Butyrylcholinesterase with S-Butyrylthiocholine
| Enzyme Source | Km (µM) | Vmax (U/mg protein) | Reference(s) |
| Horse Serum | 0.13 ± 0.01 | 156.20 ± 3.11 | [8] |
Note: Km (Michaelis constant) and Vmax (maximum reaction velocity) values can vary depending on the enzyme source, purity, and assay conditions.
Visualizations
Caption: Standard Ellman's Assay Workflow.
Caption: Modified Two-Step Ellman's Assay Workflow.
Caption: Logical Troubleshooting Workflow for the Ellman's Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Butyrylthiocholine Chloride Hydrolysis Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with S-Butyrylthiocholine chloride for cholinesterase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
The optimal pH for this compound hydrolysis is dependent on the specific cholinesterase enzyme being assayed. Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) exhibit pH-dependent activity. Generally, a slightly alkaline pH range is recommended for optimal activity.
-
For Acetylcholinesterase (AChE): The optimal pH is typically around 7.4 to 8.0.[1][2] Some studies have shown bell-shaped activity curves with optima between pH 7.5 and 9.0.[2]
-
For Butyrylcholinesterase (BChE): Optimal activity is generally observed between pH 7.0 and 8.0.[3][4] It is important to note that BChE can retain some activity at lower pH values (≤ 5) under conditions of excess substrate.[5]
The Ellman's reagent (DTNB), used to detect the product of hydrolysis, also has an optimal pH for its reaction with thiols, which is around 8.0.[6][7] Therefore, a compromise pH is often chosen to ensure both efficient enzyme activity and sensitive detection.
Q2: Which buffer should I use for my assay?
A phosphate buffer is commonly used for cholinesterase assays with this compound. A 0.1 M sodium phosphate buffer at a pH between 7.4 and 8.0 is a standard choice.[6][7][8] Some protocols also recommend the inclusion of 1 mM EDTA to chelate divalent metal ions that could interfere with the assay.[6] While Tris buffer has been used, phosphate buffers are generally preferred for the DTNB reaction.[6]
Q3: Why is my background absorbance too high?
High background absorbance in your assay can be caused by several factors:
-
Spontaneous hydrolysis of this compound: The substrate can slowly hydrolyze on its own, especially at higher pH values.
-
Reaction of DTNB with other thiols: If your sample contains other sulfhydryl-containing compounds, they will react with DTNB and contribute to the background signal.
-
DTNB instability: At pH values above 7, DTNB is more prone to hydrolysis, which can lead to a high background signal.[6]
-
Reagent contamination: Contamination of your buffer or reagents with thiols can also lead to high background.
To address this, always include a blank control (without the enzyme) to measure and subtract the background absorbance. Preparing fresh reagents and ensuring the cleanliness of your labware is also crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Incorrect pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the optimal range for your specific enzyme (see FAQ 1). |
| Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test the activity of a new enzyme stock. | |
| Presence of inhibitors in the sample. | If your sample is complex, consider a purification step to remove potential inhibitors. | |
| High variability between replicates | Inaccurate pipetting. | Calibrate your pipettes and use proper pipetting techniques. |
| Temperature fluctuations. | Ensure all components are at the same temperature before starting the reaction and maintain a constant temperature during the assay. | |
| Insufficient mixing. | Gently mix the reaction components thoroughly before taking measurements. | |
| Non-linear reaction rate | Substrate depletion. | If the reaction rate decreases over time, you may need to use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability. | The enzyme may be unstable under the assay conditions. Try adding a stabilizing agent like BSA or reducing the assay time. |
Experimental Protocols
Standard Protocol for Cholinesterase Activity Assay using this compound and Ellman's Reagent
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Cholinesterase enzyme (AChE or BChE)
-
0.1 M Sodium Phosphate Buffer, pH 7.4-8.0
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
DTNB Solution (0.5 mM): Dissolve 19.8 mg of DTNB in 100 mL of 0.1 M sodium phosphate buffer (pH 7.0-8.0).
-
Substrate Solution (10 mM): Dissolve 22.6 mg of this compound in 10 mL of deionized water. Prepare this solution fresh daily.
-
Enzyme Solution: Prepare a stock solution of your cholinesterase enzyme in a suitable buffer and dilute it to the desired working concentration just before use.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following in order:
-
150 µL of 0.1 M Sodium Phosphate Buffer
-
10 µL of DTNB Solution
-
10 µL of your sample or enzyme solution
-
-
Include a blank control for each sample containing all components except the enzyme (add buffer instead).
-
-
Initiate Reaction:
-
Add 30 µL of the Substrate Solution to each well/cuvette to start the reaction.
-
-
Measure Absorbance:
-
Immediately start measuring the absorbance at 412 nm every 30-60 seconds for a period of 5-10 minutes using a spectrophotometer.
-
-
Calculate Enzyme Activity:
Visualizations
Caption: Enzymatic hydrolysis of this compound and detection.
Caption: Troubleshooting workflow for this compound hydrolysis assays.
References
- 1. Purification of acetylcholinesterase by 9-amino-1,2,3,4-tetrahydroacridine from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase human CAS No.9001-08-5 Sigma [sigmaaldrich.com]
- 5. High activity of human butyrylcholinesterase at low pH in the presence of excess butyrylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Catalytic parameters for the hydrolysis of butyrylthiocholine by human serum butyrylcholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Dealing with turbidity in S-Butyrylthiocholine chloride reaction mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with S-Butyrylthiocholine chloride. Our aim is to help you resolve common issues encountered during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a water-soluble chemical compound used as a substrate to measure the activity of the enzyme butyrylcholinesterase (BChE).[1][2] BChE, also known as pseudocholinesterase, is found in various tissues, with the highest concentrations in the liver and blood plasma. The assay is clinically significant for evaluating liver function, identifying atypical enzyme variants, and detecting potential insecticide poisoning.
Q2: What is the principle of the butyrylcholinesterase (BChE) activity assay using this compound?
A2: The BChE activity assay is based on the hydrolysis of this compound by BChE into thiocholine and butyric acid. The produced thiocholine then reacts with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at or near 412 nm. The rate of color development is directly proportional to the BChE activity in the sample.
Q3: What are the optimal storage conditions for this compound?
A3: this compound is hygroscopic and should be stored in a tightly sealed container at 2-8°C.[3] Stock solutions, once prepared, should be aliquoted and frozen at -20°C for long-term storage and are typically stable for up to a month.[4] It is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dealing with Turbidity
Turbidity in your reaction mixture can interfere with spectrophotometric readings and is a common indicator of a problem with the assay. This guide will help you identify and resolve the root cause of turbidity.
| Problem | Possible Cause | Recommended Solution |
| Turbidity upon dissolving this compound | Poor water quality: The presence of contaminants or incorrect pH in the water used for dissolution. | Use high-purity, deionized water (ddH2O) to prepare all solutions. Ensure the pH of the water is neutral before dissolving the compound. |
| Contamination of solid reagent: The solid this compound may be contaminated. | Visually inspect the solid for any signs of discoloration or clumping. If contamination is suspected, use a new vial of the reagent. | |
| Turbidity in the reaction mixture before adding the enzyme | Precipitation of buffer components: Certain buffer components may precipitate in the presence of other reagents. | Ensure all buffer components are fully dissolved before use. Consider filtering the buffer solution through a 0.22 µm filter. |
| Low solubility of DTNB: The chromogenic reagent, DTNB, may not be fully dissolved, especially in concentrated stock solutions. | Ensure the DTNB is completely dissolved in the assay buffer. Gentle warming or vortexing may aid dissolution. Note that some commercial kits mention that a cloudy DTNB solution will not impact the assay.[5] | |
| Turbidity develops during the reaction | High concentration of lipids or proteins in the sample: Samples such as serum or tissue homogenates can contain high levels of lipids or proteins that may precipitate during the reaction. | Centrifuge samples containing precipitate before performing the assay.[6] It may be necessary to dilute the sample or perform a lipid/protein precipitation step prior to the assay. |
| Enzyme precipitation: High concentrations of the enzyme or the presence of inhibitors can sometimes lead to protein precipitation. | Optimize the enzyme concentration to be within the linear range of the assay. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability. | |
| Reagent degradation: Spontaneous hydrolysis of this compound or degradation of DTNB can lead to the formation of insoluble products. | Prepare fresh reagent solutions for each experiment. Avoid prolonged exposure of reagents to light and elevated temperatures. |
Troubleshooting Workflow for Turbidity
References
Technical Support Center: Best Practices for Inhibitor Studies Using S-Butyrylthiocholine Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting inhibitor studies using S-Butyrylthiocholine chloride. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data for butyrylcholinesterase (BChE) inhibitor characterization.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the BChE inhibitor assay using this compound?
The assay is based on the Ellman's method, a colorimetric technique to measure cholinesterase activity.[1] Butyrylcholinesterase (BChE) hydrolyzes the substrate S-Butyrylthiocholine, releasing thiocholine.[1] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1] The rate of color formation is directly proportional to the BChE activity. In the presence of an inhibitor, this rate is reduced.
Q2: What are the key reagents and their recommended concentrations for this assay?
The core reagents are the enzyme (BChE), the substrate (this compound or iodide), and the chromogen (DTNB). The optimal concentrations can vary depending on the experimental conditions, but typical ranges are provided in the table below.
| Reagent | Typical Final Concentration | Key Considerations |
| BChE Enzyme | 0.05 - 0.5 U/mL | Enzyme concentration should be optimized to ensure a linear reaction rate over the desired time course. |
| S-Butyrylthiocholine | 0.5 - 5 mM | Higher concentrations may be needed for kinetic studies, but be aware of potential substrate inhibition at very high levels.[2] |
| DTNB | 0.3 - 0.5 mM | Ensure complete and rapid reaction with the produced thiocholine. |
| Phosphate Buffer | 50 - 100 mM, pH 7.4 - 8.0 | The reaction is pH-sensitive; maintaining a stable pH is crucial.[3] |
| Test Inhibitor | Varies (nM to µM range) | A wide range of concentrations should be tested to determine the IC50 value accurately. |
Q3: How should I prepare and store the stock solutions?
Proper preparation and storage of reagents are critical for reproducible results.
-
This compound/iodide: Prepare stock solutions (e.g., 100 mM) in distilled water. Aliquot and store at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
-
DTNB (Ellman's Reagent): Prepare a stock solution (e.g., 10 mM) in the assay buffer (phosphate buffer, pH 7.4-8.0). Store protected from light at 4°C. Freshly prepared DTNB solutions are recommended for optimal performance.
-
Butyrylcholinesterase (BChE): Reconstitute lyophilized enzyme in a suitable buffer (e.g., phosphate buffer with 0.1% BSA) to a stock concentration (e.g., 20 U/mL). Aliquot and store at -20°C or -80°C as per the manufacturer's instructions. Keep the enzyme on ice during use.
-
Test Inhibitors: Dissolve in a suitable solvent like DMSO at a high concentration (e.g., 10-100 mM). Store at -20°C. Be mindful of the final DMSO concentration in the assay, which should typically be kept below 1% to avoid affecting enzyme activity.
Experimental Protocols
Protocol 1: Detailed Methodology for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound.
1. Reagent Preparation:
- Prepare stock solutions of BChE, S-Butyrylthiocholine, DTNB, and the test inhibitor as described in the FAQs.
- Prepare a series of dilutions of the test inhibitor in assay buffer at 10x the final desired concentrations.
2. Assay Procedure (96-well plate format):
- Controls:
- 100% Activity Control (No Inhibitor): Add 10 µL of assay buffer (or solvent control, e.g., 1% DMSO) and 80 µL of BChE enzyme solution to the wells.
- Blank (No Enzyme): Add 90 µL of assay buffer to the wells.
- Test Inhibitor Wells: Add 10 µL of each inhibitor dilution and 80 µL of BChE enzyme solution to the respective wells.
- Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 10 µL of a pre-mixed solution of S-Butyrylthiocholine and DTNB to all wells to start the reaction.
- Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.
3. Data Analysis:
- Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Detailed Methodology for Kinetic Analysis of Inhibition
This protocol is for determining the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki).
1. Reagent Preparation:
- Prepare stock solutions as for the IC50 determination.
- You will need a range of both substrate and inhibitor concentrations.
2. Assay Procedure:
- Set up a matrix of reactions in a 96-well plate. Each row should correspond to a fixed inhibitor concentration (including a zero-inhibitor control), and each column should correspond to a different substrate concentration.
- Add the appropriate volumes of assay buffer, inhibitor, and BChE enzyme to each well. Pre-incubate for 15-30 minutes.
- Initiate the reactions by adding the various concentrations of the S-Butyrylthiocholine/DTNB mixture.
- Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration as described above.
3. Data Analysis:
- Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
- Analyze the pattern of the lines to determine the mechanism of inhibition:
- Competitive: Lines intersect on the y-axis. Vmax is unchanged, Km increases.
- Non-competitive: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.
- Mixed: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered.[2]
- The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[2]
Troubleshooting Guide
Q4: I am seeing high background absorbance in my blank wells. What could be the cause?
High background can be due to several factors:
-
Spontaneous hydrolysis of S-Butyrylthiocholine: This can occur, especially at a higher pH. Prepare the substrate solution fresh.
-
Reaction of DTNB with components in the sample or buffer: If your sample contains free sulfhydryl groups (e.g., from proteins or reducing agents like DTT), they will react with DTNB. It is recommended to pre-incubate the sample with DTNB before adding the substrate to allow this reaction to go to completion.[3]
-
Contaminated reagents or plate: Ensure all reagents and the microplate are clean.
Q5: My reaction is not showing any color development, or the signal is very low. What should I do?
This issue can arise from:
-
Inactive enzyme: The BChE may have lost activity due to improper storage or handling. Test the enzyme with a positive control (no inhibitor) to confirm its activity.
-
Degraded DTNB: DTNB is light-sensitive and can degrade over time. Prepare fresh solutions and store them protected from light.
-
Incorrect buffer pH: The Ellman's reaction is pH-dependent, with an optimal range of 7.5-8.5. Verify the pH of your buffer.
-
Potent inhibition: Your test compound might be a very potent inhibitor, completely inhibiting the enzyme even at the lowest concentration tested. Try a wider range of lower concentrations.
Q6: The reaction starts fast and then plateaus quickly. What does this mean?
A rapid plateauing of the reaction can indicate:
-
Substrate depletion: The initial enzyme concentration may be too high, leading to the rapid consumption of the substrate. Try reducing the enzyme concentration.
-
Enzyme instability: The enzyme may not be stable under the assay conditions for the duration of the measurement.
For a more detailed workflow on troubleshooting, please refer to the diagram below.
Quantitative Data
Table of IC50 and Ki Values for Common BChE Inhibitors
The following table provides a summary of inhibitory potencies for some known BChE inhibitors. Note that IC50 values can vary between studies due to different assay conditions.
| Inhibitor | BChE IC50 (µM) | Ki (µM) | Type of Inhibition |
| Tacrine | ~0.005 - 0.03 | - | - |
| Rivastigmine | ~0.03 - 4.0 | - | - |
| Donepezil | ~0.03 - 0.1 | - | - |
| Galantamine | ~1.0 - 10.0 | - | - |
| Cymserine | 0.063 - 0.100 | - | - |
| Methylrosmarinate | 10.31 | 3.73 ± 1.52 | Mixed |
| Compound 18 (from a study) | 0.09367 | 5.49 ± 0.33 | Competitive |
| Compound 12 (from a study) | 0.06188 | 11.87 ± 3.31 | Competitive |
| Compound 17 (from a study) | 0.07702 | 9.08 ± 3.51 | Competitive |
Data compiled from multiple sources.[1][2][4]
Visualizations
Caption: Reaction mechanism of the Ellman's assay for BChE activity.
Caption: Workflow for BChE inhibitor screening and characterization.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: S-Butyrylthiocholine Chloride vs. Acetylthiocholine Iodide for Cholinesterase Assays
For researchers in neurology, toxicology, and drug development, the accurate measurement of cholinesterase activity is paramount. The choice of substrate in these assays is a critical decision that directly impacts the specificity and reliability of the results. This guide provides a comprehensive comparison of two widely used thiocholine-based substrates: S-Butyrylthiocholine chloride and acetylthiocholine iodide, offering supporting experimental data and detailed protocols to inform your selection.
The core of cholinesterase activity measurement often relies on the Ellman's assay, a robust and straightforward colorimetric method. In this assay, the cholinesterase enzyme hydrolyzes the thiocholine substrate, producing thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.
Substrate Specificity: A Tale of Two Cholinesterases
The primary distinction between S-Butyrylthiocholine and acetylthiocholine lies in their preferential hydrolysis by the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Acetylthiocholine is structurally analogous to the natural neurotransmitter acetylcholine and is the preferred substrate for acetylcholinesterase (AChE) . This makes it the substrate of choice for assays specifically targeting AChE activity, which is crucial for studies on Alzheimer's disease and the effects of nerve agents.
-
S-Butyrylthiocholine , on the other hand, is preferentially hydrolyzed by butyrylcholinesterase (BChE) , also known as pseudocholinesterase.[1] This makes it the ideal substrate for specifically measuring BChE activity, which is relevant in monitoring liver function, pesticide exposure, and certain genetic disorders.
Quantitative Data Comparison: A Look at the Kinetics
The performance of a substrate in an enzymatic assay is best described by its kinetic parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction at saturating substrate concentrations.
Below are tables summarizing the reported kinetic parameters for acetylthiocholine iodide and S-butyrylthiocholine with both AChE and BChE from various sources. It is important to note that these values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.
Table 1: Kinetic Parameters for Acetylthiocholine Iodide
| Enzyme Source | Enzyme | Kₘ (mM) | Vₘₐₓ (units) |
| Electric Eel | AChE | 0.13 - 0.15 | Not consistently reported |
| Human Erythrocyte | AChE | 0.98 | Not consistently reported |
| Horse Serum | BChE | 4.3 x 10⁻⁴ M | 4.2 x 10⁻⁷ M·s⁻¹[2] |
Table 2: Kinetic Parameters for S-Butyrylthiocholine (Chloride and Iodide)
| Enzyme Source | Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (units) |
| Human Plasma | BChE | Butyrylthiocholine | - | - |
| Not Specified | BChE | Butyrylthiocholine Iodide | - | - |
Note: Comprehensive, directly comparable kinetic data for this compound across different enzymes is limited in the readily available literature. The iodide salt is more commonly reported in kinetic studies.
The Chloride vs. Iodide Question: Does the Counter-Ion Matter?
Both S-Butyrylthiocholine and acetylthiocholine are available as chloride and iodide salts. For most spectrophotometric applications, such as the Ellman's assay, the choice of the counter-ion (Cl⁻ vs. I⁻) is generally considered to have a minimal impact on the enzymatic reaction itself. However, for other applications, such as amperometric biosensors, the iodide ion has been shown to be electrochemically active and can interfere with detection.[3][4][5]
In terms of physical properties, both chloride and iodide salts are generally water-soluble. For instance, this compound is described as a water-soluble substrate. S-Butyrylthiocholine iodide has a reported solubility of 1 mg/mL in water.[6]
Experimental Protocols: A Step-by-Step Guide to the Ellman's Assay
The following are generalized protocols for performing the Ellman's assay using either acetylthiocholine iodide or this compound. These should be optimized for your specific experimental conditions.
Protocol 1: Cholinesterase Assay using Acetylthiocholine Iodide
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman's Reagent) solution (10 mM in phosphate buffer, pH 7.0)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)[7]
-
Enzyme solution (e.g., purified AChE, tissue homogenate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment. Keep the ATCI solution on ice.
-
Assay Setup: In each well of a 96-well plate, add:
-
170 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of the enzyme sample or control
-
10 µL of 10 mM DTNB solution[7]
-
-
Initiate Reaction: To start the enzymatic reaction, add 10 µL of 75 mM ATCI solution to each well.[7]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of the reaction (ΔAbsorbance/minute). The cholinesterase activity is proportional to this rate.
Protocol 2: Cholinesterase Assay using this compound
Materials:
-
Phosphate Buffer (50 mM, pH 7.7)
-
DTNB solution (0.25 mmol/L in phosphate buffer)
-
S-Butyrylthiocholine iodide solution (7 mmol/L)
-
Enzyme solution (e.g., purified BChE, serum sample)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and this compound.
-
Assay Setup: In each well of a 96-well plate, combine the buffer and DTNB solution.
-
Add Enzyme: Add the enzyme sample to the wells.
-
Initiate Reaction: Start the reaction by adding the this compound solution.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals.
-
Data Analysis: Calculate the rate of change in absorbance to determine the enzyme activity.
Note: This protocol is adapted from a general procedure and may require optimization.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Cholinergic synapse signaling pathway.[8][9][10][11][12]
Caption: Experimental workflow of the Ellman's assay.
Conclusion
The choice between this compound and acetylthiocholine iodide is fundamentally driven by the specific cholinesterase enzyme of interest. Acetylthiocholine iodide is the superior substrate for assays focused on acetylcholinesterase, offering high specificity. Conversely, this compound is the substrate of choice for specifically measuring butyrylcholinesterase activity. For standard spectrophotometric assays, the difference between the chloride and iodide salts is generally negligible, although researchers should be mindful of potential interferences in other detection modalities. By understanding the kinetic parameters and employing optimized protocols, researchers can ensure the accuracy and reliability of their cholinesterase activity measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical evaluation of acetylthiocholine iodide and acetylthiocholine chloride as substrates for amperometric biosensors based on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase [mdpi.com]
- 6. S-Butyrylthiocholine Iodide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. getbodysmart.com [getbodysmart.com]
- 10. savemyexams.com [savemyexams.com]
- 11. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to the Validation of Butyrylcholinesterase (BuChE) Inhibition Assays using S-Butyrylthiocholine Chloride and Specific Inhibitors
For researchers and scientists in the field of drug development, particularly those targeting neurodegenerative diseases like Alzheimer's, the accurate measurement of butyrylcholinesterase (BuChE) activity is paramount. This guide provides a detailed comparison and validation of the BuChE inhibition assay utilizing S-Butyrylthiocholine chloride as a substrate, supported by experimental data with specific inhibitors.
The selection of this compound as a substrate is crucial for specifically targeting BuChE. While the related enzyme acetylcholinesterase (AChE) preferentially hydrolyzes acetylcholine, BuChE has a broader substrate specificity and more efficiently hydrolyzes butyrylcholine and its thio-analogs.[1][2] This makes this compound the substrate of choice for accurately measuring BuChE activity, especially in samples where both cholinesterases may be present.[1]
Comparative Performance with Specific Inhibitors
The validation of any BuChE inhibition assay hinges on its performance with known inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying inhibitor potency. Below is a compilation of IC50 values for several well-characterized BuChE inhibitors, as determined by assays using this compound.
| Inhibitor | BuChE IC50 (µM) | Notes | Reference |
| Tacrine | 0.014 | A non-selective cholinesterase inhibitor. | [3] |
| Rivastigmine | 0.495 | A dual inhibitor of AChE and BuChE. | [3] |
| Donepezil | 5.91 | A selective AChE inhibitor, showing weaker activity against BuChE. | [3] |
| G801-0274 | 0.031 ± 0.006 | An experimental compound showing high selectivity for BuChE. | [4] |
| A10 | 0.021 | A dienyl sulphonyl fluoride derivative with potent BuChE inhibition. | [5] |
| Compound 16 | 0.443 (human BuChE) | A highly selective submicromolar inhibitor of BuChE. | [3] |
| Compound 8e | 0.066 (human BuChE) | A selective reversible BuChE inhibitor. | [6] |
This data demonstrates the ability of the this compound-based assay to discriminate between inhibitors with varying potencies and selectivities, a critical aspect for drug screening and characterization.
Experimental Protocol: BuChE Inhibition Assay
The most common method for measuring BuChE activity is a modification of the Ellman's colorimetric assay.[3][7]
Materials:
-
Butyrylcholinesterase (BuChE) enzyme (e.g., from equine serum)
-
This compound (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BuChE in phosphate buffer. The final concentration should be optimized for the assay (e.g., 0.2 U/mL).[7]
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 65 µL of phosphate buffer to each well.[7]
-
Add 25 µL of the BuChE enzyme solution to each well.[7]
-
Add a specific volume of the inhibitor solution at various concentrations to the test wells. For control wells, add the same volume of buffer.
-
Pre-incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15-20 minutes).[8][9]
-
Add 125 µL of DTNB solution to each well.[7]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a specific volume of the this compound substrate solution to each well (e.g., final concentration of 1.5 mM).[7]
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Assay Principle and Workflow
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 5. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assay: Inhibition of human serum BuChE using butyrylthiocholine iodide as substrate preincubated for 15 mins before substrate addition by Ellman's me... - ChEMBL [ebi.ac.uk]
- 9. Assay: Inhibition of human serum BuChE using butyrylthiocholine iodide as substrate preincubated for 20 mins followed by substrate addition and measu... - ChEMBL [ebi.ac.uk]
A Head-to-Head Comparison of Chromogenic Substrates for Butyrylcholinesterase (BuChE) Assays
For researchers, scientists, and drug development professionals, the accurate measurement of butyrylcholinesterase (BuChE) activity is crucial for a wide range of applications, from toxicology studies to the development of therapeutics for neurodegenerative diseases. The choice of chromogenic substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and the reliability of kinetic data. This guide provides an objective comparison of S-Butyrylthiocholine chloride and other common chromogenic substrates for BuChE, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Principles of BuChE Activity Measurement
Butyrylcholinesterase (EC 3.1.1.8), also known as pseudocholinesterase, is a serine hydrolase that catalyzes the hydrolysis of various choline esters. The most common method for determining BuChE activity involves the use of a chromogenic substrate that, upon enzymatic cleavage, produces a colored product. The rate of color formation is directly proportional to the BuChE activity and can be measured spectrophotometrically.
The most widely adopted method is the Ellman's assay, which utilizes a thiocholine ester substrate. In this reaction, BuChE hydrolyzes the substrate to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.
Profile of Chromogenic Substrates
A variety of chromogenic substrates are available for the measurement of BuChE activity. The ideal substrate should exhibit high specificity and affinity for BuChE, resulting in a high turnover rate (Vmax) and a low Michaelis-Menten constant (Km).
S-Butyrylthiocholine (BTC) Chloride
S-Butyrylthiocholine is the quintessential and most frequently utilized substrate for measuring BuChE activity due to its structural similarity to the endogenous substrate, butyrylcholine. This structural analogy confers high specificity, making it a sensitive substrate for detecting BuChE activity and for screening BuChE-specific inhibitors. BChE hydrolyzes butyrylthiocholine at a significantly higher rate than other thiocholine esters like acetylthiocholine, rendering BTC a more sensitive and specific substrate for this enzyme.
Propionylthiocholine (PTC)
Propionylthiocholine is another thiocholine ester substrate used in BuChE assays. Its structure is intermediate between acetylthiocholine and butyrylthiocholine. While it is hydrolyzed by BuChE, the kinetic parameters can differ from those of S-Butyrylthiocholine, potentially offering a different window into enzyme activity and inhibition.
Indoxylacetate and its Derivatives
Indoxylacetate and its halogenated derivatives, such as 5-bromo-4-chloro-3-indolyl acetate (X-Ac), represent an alternative class of chromogenic substrates for cholinesterases. The enzymatic hydrolysis of these substrates releases indoxyl, which subsequently undergoes oxidation to form a colored indigo dye. A key advantage of these substrates is that their reaction does not involve thiols, thus avoiding potential interference from compounds that may react with DTNB in the Ellman's assay. However, the turnover rate of indoxylacetates by BuChE is generally lower compared to thiocholine esters.
Acetanilide Derivatives
Acetanilide derivatives, such as o-nitroacetanilide, can also serve as chromogenic substrates for BuChE. The enzymatic hydrolysis of these compounds yields a colored product, allowing for the spectrophotometric determination of enzyme activity. These substrates are particularly useful in studies where thio-based reagents might interfere with the experimental setup.
Quantitative Performance Comparison
The selection of a chromogenic substrate is often guided by its kinetic parameters, which provide insights into the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). A lower Km indicates a higher affinity, while a higher Vmax signifies a more rapid conversion of the substrate to product. The catalytic efficiency of an enzyme is often expressed as the Vmax/Km ratio.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |
| S-Butyrylthiocholine | Human Serum BuChE | 130 | 156.2 | 1.20 | [1] |
| Cocaine | Human Plasma BuChE | 11.9 | 1.17 | 0.098 | [2] |
| o-Nitroacetanilide | Human BuChE | - | - | - | [3] |
| 3-(acetamido) N,N,N-trimethylanilinium (ATMA) | Human BuChE | - | - | - | [3] |
Note: The kinetic values can vary depending on the experimental conditions such as pH, temperature, buffer composition, and enzyme purity. A direct comparison is best made when data is generated under identical conditions.
Experimental Protocols
BuChE Activity Assay using this compound (Ellman's Method)
This protocol is adapted for a 96-well microplate reader.
Materials:
-
This compound (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Butyrylcholinesterase (BuChE) enzyme (e.g., from human serum)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
Phosphate Buffer (to a final volume of 200 µL)
-
DTNB solution (final concentration of 0.5 mM)
-
BuChE enzyme solution
-
-
Include a blank control containing all reagents except the enzyme.
-
-
Initiation of Reaction:
-
Add the this compound solution to each well to initiate the reaction. The final concentration can be varied to determine kinetic parameters.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using the kinetic mode of the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
The BuChE activity is proportional to the rate of TNB formation. The molar extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.
-
To determine Km and Vmax, perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation using a suitable software.
-
BuChE Activity Assay using Indoxylacetate
This protocol describes a general method for using indoxylacetate as a chromogenic substrate.
Materials:
-
Indoxylacetate or a derivative (e.g., 5-bromo-4-chloro-3-indolyl acetate)
-
Butyrylcholinesterase (BuChE) enzyme
-
Appropriate buffer (e.g., Tris-HCl or phosphate buffer, pH may need optimization)
-
Spectrophotometer or microplate reader capable of measuring absorbance at the wavelength corresponding to the oxidized indigo dye (typically around 600-670 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the indoxylacetate substrate in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute in the assay buffer.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the buffer and the BuChE enzyme solution.
-
-
Initiation of Reaction:
-
Add the indoxylacetate solution to initiate the reaction.
-
-
Absorbance Measurement:
-
Monitor the increase in absorbance at the appropriate wavelength over time. The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
-
Signaling Pathways and Experimental Workflows
Conclusion
The choice between this compound and other chromogenic substrates for BuChE assays depends on the specific requirements of the study. This compound remains the gold standard for many applications due to its high specificity and sensitivity, making it ideal for routine activity measurements and inhibitor screening. However, alternative substrates like indoxylacetate and acetanilide derivatives offer valuable options when potential interference with the thiol-based chemistry of the Ellman's assay is a concern. Researchers should carefully consider the kinetic parameters and the potential for assay interference when selecting the most appropriate substrate to ensure the generation of accurate and reliable data. This guide provides the foundational information and protocols to make an informed decision for your experimental design.
References
- 1. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Colorimetric and Fluorometric Assays for Butyrylcholinesterase Activity Using S-Butyrylthiocholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of colorimetric and fluorometric assays for the determination of butyrylcholinesterase (BChE) activity, utilizing S-Butyrylthiocholine as the substrate. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a crucial role in the hydrolysis of choline esters and serves as a scavenger for various toxins.[1][2] Accurate measurement of BChE activity is vital in clinical diagnostics, toxicology studies, and for screening potential inhibitors in drug discovery.[3][4][5] The most common methods for determining BChE activity involve the enzymatic hydrolysis of a synthetic substrate, S-Butyrylthiocholine, and the subsequent detection of the product, thiocholine.[3][6] This guide compares the two primary optical detection methods: the colorimetric Ellman's method and sensitive fluorometric assays.[6][7]
Principle of Detection
The enzymatic reaction catalyzed by BChE involves the hydrolysis of S-Butyrylthiocholine to produce butyric acid and thiocholine. The detection of the thiol group in thiocholine forms the basis for both colorimetric and fluorometric assays.
Colorimetric Detection (Ellman's Method)
The classic colorimetric method, developed by Ellman, utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[3][6] Thiocholine reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified by measuring its absorbance at approximately 412 nm.[6] The rate of color development is directly proportional to the BChE activity.[6]
Fluorometric Detection
Fluorometric assays offer a more sensitive alternative to colorimetric methods.[7] These assays employ thiol-reactive fluorescent probes that are initially non-fluorescent or weakly fluorescent. Upon reaction with the thiocholine produced by the BChE-catalyzed reaction, these probes form a highly fluorescent adduct. The increase in fluorescence intensity, measured at the probe's specific excitation and emission wavelengths, is proportional to the BChE activity. An example of such a probe is ThioStar®, which covalently binds to the thiol product to yield a fluorescent product.
Below is a diagram illustrating the enzymatic reaction and the principles of both detection methods.
Caption: Enzymatic reaction and detection principles.
Quantitative Performance Comparison
The choice between a colorimetric and a fluorometric assay often depends on the required sensitivity and the concentration of BChE in the sample. Fluorometric assays are generally more sensitive than colorimetric assays.[7]
| Performance Metric | Colorimetric Assay (Ellman's Method) | Fluorometric Assay (Thiol-reactive probe) |
| Principle | Absorbance measurement of a colored product | Fluorescence measurement of a fluorescent adduct |
| Limit of Detection (LOD) | ~0.2 - 6 mU/mL | As low as 0.313 mU/mL (based on standard curve) |
| Dynamic Range | Typically in the micromolar range of product formation | Typically in the nanomolar to low micromolar range of product formation |
| Advantages | Simple, robust, widely used, less expensive instrumentation | High sensitivity, wider dynamic range, less interference from colored compounds |
| Disadvantages | Lower sensitivity, potential interference from colored or turbid samples and compounds that react with DTNB | More expensive reagents and instrumentation, potential for fluorescence quenching |
Note: The LOD and dynamic range can vary depending on the specific assay conditions, reagents, and instrumentation used.
A high correlation has been observed between the two methods when used to determine the 50% inhibitory concentrations (IC50) of known BChE inhibitors, validating the fluorometric assay as a robust secondary method for confirming results from an initial colorimetric screen.[7]
Experimental Protocols
Detailed methodologies for performing both colorimetric and fluorometric BChE activity assays are provided below.
Colorimetric BChE Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method.[3][7]
Materials:
-
Recombinant human BChE
-
S-Butyrylthiocholine iodide (BTC) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in PBS.
-
Prepare a stock solution of BTC in PBS.
-
Prepare a stock solution of DTNB in PBS.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the test inhibitor compound at various concentrations. For control wells, add the vehicle solvent.
-
Add the BChE solution to each well.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the BTC substrate solution to each well.
-
Immediately measure the absorbance at 412 nm in a kinetic mode at room temperature for a set period (e.g., 10-20 minutes).[7]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test inhibitor relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Fluorometric BChE Inhibition Assay
This protocol utilizes a fluorogenic thiol-reactive probe.
Materials:
-
Recombinant human BChE
-
S-Butyrylthiocholine iodide (BTC) - Substrate
-
Thiol-reactive fluorescent probe (e.g., ThioStar®)
-
Assay Buffer (e.g., Tris-based buffer)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in Assay Buffer.
-
Prepare a stock solution of BTC in Assay Buffer.
-
Prepare a stock solution of the fluorogenic probe in an appropriate solvent (e.g., DMSO) as recommended by the manufacturer.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Protocol:
-
To each well of a 96-well black plate, add the test inhibitor compound at various concentrations. For control wells, add the vehicle solvent.
-
Add the BChE solution to each well.
-
Prepare a reaction mix containing the BTC substrate and the fluorogenic probe in Assay Buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/510 nm for ThioStar®).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cross-Validation Workflow
The following diagram outlines a logical workflow for cross-validating the colorimetric and fluorometric assays.
Caption: Cross-validation workflow.
Conclusion
Both colorimetric and fluorometric assays are valuable tools for measuring BChE activity using S-Butyrylthiocholine. The choice of assay depends on the specific research needs.
-
The colorimetric Ellman's method is a robust, cost-effective, and straightforward assay suitable for routine measurements where high sensitivity is not the primary concern.
-
Fluorometric assays provide significantly higher sensitivity, making them ideal for applications involving low enzyme concentrations or for high-throughput screening where precise quantification of inhibition is critical.
Cross-validation of results between the two methods is recommended to ensure the accuracy and reliability of findings, particularly in drug development and toxicological studies.
References
- 1. Butyrylcholinesterase (BChE) Activity Assay Kit, MAK551, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Fluorescent Probes for Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | PLOS One [journals.plos.org]
- 6. Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
S-Butyrylthiocholine Chloride: A Substrate Showcasing Marked Specificity for Butyrylcholinesterase
For researchers in neuroscience, drug development, and toxicology, the accurate differentiation between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity is paramount. S-Butyrylthiocholine chloride has emerged as a critical tool in this endeavor, exhibiting a pronounced preference for BChE, thereby enabling more precise characterization of this important enzyme. This guide provides a comprehensive comparison of this compound's performance with the more common AChE substrate, acetylthiocholine, supported by experimental data and detailed protocols.
Unveiling the Specificity: A Quantitative Comparison
The substrate specificity of cholinesterases is best understood through their kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating higher affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
While both AChE and BChE can hydrolyze acetylthiocholine and butyrylthiocholine, their efficiencies differ significantly. BChE demonstrates a much higher catalytic efficiency with this compound compared to acetylthiocholine. Conversely, AChE is significantly more efficient at hydrolyzing acetylthiocholine.[1] This differential activity allows for the selective measurement of BChE activity in samples that may contain both enzymes.
Below is a summary of kinetic parameters for the hydrolysis of this compound and Acetylthiocholine iodide by human BChE and AChE. It is important to note that these values are compiled from various sources and experimental conditions may vary.
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Butyrylcholinesterase (BChE) | This compound | ~0.4 | ~1000 | ~2.5 x 10⁶ |
| Acetylthiocholine iodide | ~1.3 | ~600 | ~4.6 x 10⁵ | |
| Acetylcholinesterase (AChE) | This compound | ~1.2 | ~20 | ~1.7 x 10⁴ |
| Acetylthiocholine iodide | ~0.1 | ~16000 | ~1.6 x 10⁸ |
Note: The kinetic values are approximations derived from multiple sources and should be considered as illustrative. Exact values can vary based on experimental conditions such as pH, temperature, and enzyme source.
Visualizing the Enzymatic Reaction
The enzymatic hydrolysis of this compound by BChE is a two-step process. First, the substrate binds to the active site of the enzyme, followed by the hydrolysis of the thioester bond, releasing thiocholine and butyrate.
Caption: Enzymatic reaction of S-Butyrylthiocholine with BChE.
Experimental Protocol: Ellman's Assay for BChE Activity
The most widely used method for measuring cholinesterase activity is the Ellman's assay. This colorimetric method relies on the reaction of the thiocholine product of substrate hydrolysis with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
This compound (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Purified Butyrylcholinesterase (BChE) or sample containing BChE
-
Phosphate buffer (0.1 M, pH 7.4)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of DTNB in 0.1 M phosphate buffer (pH 7.4).
-
Prepare working solutions of the enzyme or sample in 0.1 M phosphate buffer (pH 7.4).
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
150 µL of 0.1 M phosphate buffer (pH 7.4)
-
10 µL of the enzyme/sample solution
-
10 µL of the 10 mM DTNB solution
-
-
Include a blank control for each sample containing all components except the enzyme/sample (add buffer instead).
-
-
Initiation of Reaction:
-
To initiate the reaction, add 20 µL of the 10 mM this compound solution to each well.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader. The rate of the reaction should be linear during the initial phase.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min).
-
Subtract the rate of the blank control from the rate of the sample.
-
Enzyme activity can be calculated using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min * Total assay volume (mL)) / (ε * path length (cm) * enzyme volume (mL))
-
Where ε (extinction coefficient) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
-
-
Visualizing the Experimental Workflow
The Ellman's assay follows a straightforward workflow, from reagent preparation to data analysis.
Caption: Workflow of the Ellman's assay for BChE activity.
Alternative Substrates
While this compound is the substrate of choice for BChE, other substrates can also be used. Propionylthiocholine is another substrate hydrolyzed by BChE, and its use can sometimes provide additional insights into enzyme kinetics. For AChE, acetyl-β-methylthiocholine is a highly specific substrate that is not significantly hydrolyzed by BChE. The choice of substrate will ultimately depend on the specific research question and the purity of the enzyme preparation.
References
A Comparative Analysis of S-Butyrylthiocholine and Propionylthiocholine Hydrolysis Kinetics by Cholinesterases
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the enzymatic breakdown of two common chromogenic substrates used in cholinesterase activity assays.
This guide provides a comprehensive comparison of the hydrolysis kinetics of S-Butyrylthiocholine (BTC) and propionylthiocholine (PTC) by the key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Understanding the substrate specificity and reaction rates is crucial for the accurate assessment of cholinesterase activity in various research and clinical applications, including drug development for Alzheimer's disease and the detection of organophosphate poisoning.
Executive Summary
Acetylcholinesterase and butyrylcholinesterase are serine hydrolases that play critical roles in neurotransmission by breaking down acetylcholine. In laboratory settings, synthetic thiocholine esters like S-Butyrylthiocholine and propionylthiocholine are frequently used as substrates in colorimetric assays, most notably the Ellman's assay. The choice between these substrates is dictated by the specific enzyme being investigated and the desired assay sensitivity. Generally, AChE exhibits a preference for substrates with shorter acyl groups, while BChE can accommodate bulkier acyl groups. This guide presents available kinetic data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid researchers in selecting the appropriate substrate and experimental setup for their needs.
Data Presentation: Kinetic Parameters of Hydrolysis
The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the hydrolysis of S-Butyrylthiocholine and propionylthiocholine by acetylcholinesterase and butyrylcholinesterase from various sources. It is important to note that direct comparative studies under identical conditions are limited, and thus, variations in enzyme source, purity, and experimental conditions should be considered when interpreting these values.
| Substrate | Enzyme | Enzyme Source | Km (mM) | Vmax (relative or specific units) | Reference |
| S-Butyrylthiocholine | Acetylcholinesterase (AChE) | Nippostrongylus brasiliensis | Not explicitly stated | ~5% of Acetylthiocholine hydrolysis rate at 1 mM | [1] |
| Propionylthiocholine | Acetylcholinesterase (AChE) | Nippostrongylus brasiliensis | Not explicitly stated | ~15% of Acetylthiocholine hydrolysis rate at 1 mM | [1] |
| Propionylthiocholine | Propionylcholinesterase (PChE) | Rice (Oryza sativa) | Not explicitly stated | Higher activity than with Acetylthiocholine | [2] |
| S-Butyrylthiocholine | Butyrylcholinesterase (BChE) | Human | Not explicitly stated | - | |
| Propionylthiocholine | Butyrylcholinesterase (BChE) | Not explicitly stated | Not explicitly stated | - |
Experimental Protocols
The most common method for measuring the hydrolysis of thiocholine esters is the Ellman's assay. This spectrophotometric method relies on the reaction of the product of enzymatic hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
Protocol: Determination of Cholinesterase Activity using Ellman's Assay
Materials:
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or quartz cuvettes
-
S-Butyrylthiocholine iodide or Propionylthiocholine iodide (substrate)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme preparation
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4 or 8.0)
-
Purified water
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to the desired value (typically 7.4 or 8.0).
-
Substrate Stock Solution: Prepare a stock solution of S-Butyrylthiocholine iodide or Propionylthiocholine iodide in purified water. The final concentration in the assay will typically range from 0.1 mM to 10 mM, depending on the enzyme and the need to determine Km.
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Enzyme Solution: Prepare a working solution of the cholinesterase enzyme in the phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
Phosphate buffer to bring the final volume to 200 µL.
-
10 µL of DTNB stock solution (final concentration 0.5 mM).
-
20 µL of the enzyme solution.
-
-
Include control wells:
-
Blank: All components except the enzyme (add buffer instead).
-
Substrate control: All components except the enzyme, to measure non-enzymatic hydrolysis of the substrate.
-
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate stock solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time plot.
-
Correct the rate for the blank and substrate control readings.
-
Convert the rate of absorbance change to the rate of substrate hydrolysis using the molar extinction coefficient of TNB (typically 14,150 M-1cm-1 at pH 8.0).
-
For kinetic analysis, repeat the assay with varying substrate concentrations and plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the comparative analysis of S-Butyrylthiocholine and propionylthiocholine hydrolysis.
Caption: Enzymatic hydrolysis of thiocholine esters.
Caption: Workflow of the Ellman's assay.
References
Validating Butyrylcholinesterase Activity: A Comparative Guide to Selective Inhibitors
For researchers, scientists, and drug development professionals, the accurate validation of butyrylcholinesterase (BuChE) activity is paramount. This guide provides a comprehensive comparison of selective inhibitors for validating BuChE activity when using S-Butyrylthiocholine as a substrate. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and inhibitor selection.
Introduction to BuChE Validation
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission and the metabolism of various drugs.[1] Its activity is a key area of investigation in neurodegenerative diseases, such as Alzheimer's disease, and in the context of toxicology and drug development.[1][2] The use of S-Butyrylthiocholine as a substrate in conjunction with Ellman's reagent provides a reliable colorimetric method for measuring BuChE activity.[3][4][5] However, to ensure that the measured activity is specifically from BuChE and not from acetylcholinesterase (AChE), which can also hydrolyze butyrylthiocholine to some extent, the use of selective BuChE inhibitors is crucial.
This guide focuses on two such selective inhibitors: Ethopropazine and Bambuterol.
Comparative Analysis of Selective BuChE Inhibitors
Ethopropazine and Bambuterol are potent inhibitors of BuChE with significantly lower affinity for AChE, making them excellent tools for differentiating between the two cholinesterases.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (AChE IC50 / BuChE IC50) | Reference |
| Ethopropazine | BuChE | 210 | ~9000 | [6][7] |
| AChE | ~1,890,000 | [6] | ||
| Bambuterol | BuChE | 3 | ~10,000 | [8][9] |
| AChE | 30,000 | [8] |
Ethopropazine is a phenothiazine derivative recognized for its high selectivity for BuChE over AChE.[6][10] Its potent inhibitory effect allows for the effective blockade of BuChE activity at concentrations that have a negligible impact on AChE.[10]
Bambuterol , a prodrug of terbutaline, is an exceptionally potent and selective BuChE inhibitor.[8][11] Its mechanism involves the carbamoylation of the enzyme's active site.[8] The remarkably high selectivity index of bambuterol makes it a superior choice for experiments requiring stringent differentiation between BuChE and AChE activity.[8][9]
Experimental Protocol: Validation of BuChE Activity using a Selective Inhibitor
This protocol outlines the use of a selective inhibitor to validate BuChE activity with S-Butyrylthiocholine based on the Ellman's method.[4][12][13]
Materials and Reagents:
-
Butyrylcholinesterase (from equine or human serum)
-
S-Butyrylthiocholine Iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Selective BuChE inhibitor (e.g., Ethopropazine or Bambuterol)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Prepare a 10 mM stock solution of BTC in deionized water.
-
Prepare a stock solution of the selective BuChE inhibitor (e.g., 1 mM Ethopropazine or 100 µM Bambuterol) in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells (Total BuChE activity):
-
150 µL of phosphate buffer
-
10 µL of BuChE enzyme solution
-
20 µL of DTNB solution (final concentration 0.5 mM)
-
-
Inhibitor Wells:
-
140 µL of phosphate buffer
-
10 µL of the selective inhibitor at various concentrations
-
10 µL of BuChE enzyme solution
-
20 µL of DTNB solution (final concentration 0.5 mM)
-
-
Blank Wells (for each inhibitor concentration):
-
150 µL of phosphate buffer
-
10 µL of the selective inhibitor at the corresponding concentration
-
20 µL of DTNB solution
-
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of BTC solution (final concentration 1 mM) to all wells (except blanks where buffer is added instead) to start the reaction.
-
Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Subtract the rate of the blank from the corresponding control and inhibitor wells.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of BuChE activity).[14][15]
-
Visualizing the Process
To further clarify the experimental and biological concepts, the following diagrams are provided.
Caption: Enzymatic reaction of BuChE and its inhibition.
Caption: Workflow for BuChE inhibition assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rivastigmine–Bambuterol Hybrids as Selective Butyrylcholinesterase Inhibitors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to S-Butyrylthiocholine Chloride in Butyrylcholinesterase (BuChE) Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical determinant for the accuracy and relevance of butyrylcholinesterase (BuChE) activity assays. S-Butyrylthiocholine chloride stands out as a premier choice for this purpose. This guide provides an in-depth comparison of this compound with other common substrates, supported by quantitative kinetic data and detailed experimental protocols to aid in experimental design and data interpretation.
Introduction to Butyrylcholinesterase and Substrate Selection
Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline esters. While structurally similar to acetylcholinesterase (AChE), BuChE exhibits a broader substrate specificity. Its physiological functions are diverse, including the metabolism of drugs and toxins, and its activity is implicated in various pathological conditions, notably in the later stages of Alzheimer's disease.
Accurate measurement of BuChE activity is paramount for inhibitor screening, diagnostic applications, and fundamental research. The most widely used method for this is the colorimetric assay developed by Ellman, which relies on a chromogenic reaction initiated by the enzymatic hydrolysis of a thiocholine ester substrate. S-Butyrylthiocholine (BTC) is frequently the substrate of choice for BuChE research due to its high rate of hydrolysis by the enzyme, which confers sensitivity and specificity to the assay.[1]
Principle of the BuChE Activity Assay
The standard method for measuring BuChE activity using this compound is the Ellman's method.[2][3] The assay's principle involves two sequential reactions:
-
Enzymatic Hydrolysis: BuChE catalyzes the hydrolysis of the S-Butyrylthiocholine substrate, yielding thiocholine and butyrate.[2]
-
Colorimetric Reaction: The produced thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[2] The rate of TNB formation is directly proportional to the BuChE activity in the sample.
Comparative Analysis of BuChE Substrates
The choice of substrate significantly impacts the specificity and efficiency of a BuChE assay. While several thiocholine esters can be used, they exhibit different kinetic profiles with BuChE. S-Butyrylthiocholine (BTC) is generally preferred for BuChE assays because the enzyme hydrolyzes it at a much higher rate than other substrates like Acetylthiocholine (ATC), which is the preferred substrate for AChE.[1] This differential specificity is crucial when measuring BuChE activity in samples that may also contain AChE.
Below is a comparison of the kinetic parameters for the hydrolysis of various substrates by wild-type human Butyrylcholinesterase. A higher catalytic efficiency (kcat/KM) indicates a more efficient substrate for the enzyme.
| Substrate | KM (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/KM) (M⁻¹min⁻¹) | Reference |
| S-Butyrylthiocholine (BTC) | 320 | 81,000 | 2.53 x 10⁸ | [4] |
| S-Acetylthiocholine (ATC) | 1,400 | 24,000 | 1.71 x 10⁷ | [4] |
| S-Propionylthiocholine (PTC) | 670 | 69,000 | 1.03 x 10⁸ | [4] |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.
As the data indicates, human BuChE displays the highest catalytic efficiency with S-Butyrylthiocholine, making it the most sensitive substrate among the common thiocholine esters for detecting BuChE activity.
Detailed Experimental Protocol: Ellman's Method for BuChE Activity
This protocol is adapted for a 96-well microplate reader format, which is suitable for high-throughput screening.
1. Required Reagents and Buffers:
-
Phosphate Buffer (PB): 0.1 M, pH 7.4 or 8.0.
-
DTNB Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in 0.1 M PB, pH 7.0.
-
Substrate Solution: 10 mM this compound (or other thiocholine substrate) in deionized water.
-
Enzyme Sample: Purified BuChE or biological sample (e.g., diluted human serum). A 400-fold dilution of human serum is often optimal.[3]
-
(Optional) Inhibitor Solution: For inhibitor screening studies, prepared in an appropriate solvent.
2. Assay Procedure:
The following workflow outlines the steps for a typical BuChE inhibition assay. For simple activity measurement, the inhibitor step is replaced with a buffer/solvent control.
Step-by-Step Method:
-
Assay Setup: In a 96-well plate, add the following reagents in order. Prepare wells for blanks (no enzyme), controls (no inhibitor), and test samples (with inhibitor).
-
150 µL of 0.1 M Phosphate Buffer (pH 7.4).
-
10 µL of 10 mM DTNB solution.
-
20 µL of the enzyme sample (e.g., 400-fold diluted serum).
-
10 µL of the inhibitor solution or vehicle control.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the 10 mM this compound solution to each well. The final substrate concentration will be 0.5 mM.
-
Data Acquisition: Immediately place the microplate in a spectrophotometer set to the appropriate temperature. Measure the change in absorbance at 412 nm over time (kinetic mode), taking readings every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates of the control and test samples by subtracting the rate of the blank (substrate auto-hydrolysis).
-
For inhibition studies, calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Logic for Substrate Selection
Choosing the right substrate is fundamental and depends on the specific goals of the experiment. The primary consideration is often the target enzyme and the potential for cross-reactivity with other esterases in the sample.
-
For Specific BuChE Measurement: S-Butyrylthiocholine is the optimal choice due to its significantly higher hydrolysis rate by BuChE compared to AChE.[1] This maximizes the signal from BuChE while minimizing interference from any AChE present.
-
For Specific AChE Measurement: Acetylthiocholine is the preferred substrate, as it is hydrolyzed more efficiently by AChE.
-
For Differentiating Activity in Mixed Samples: To dissect the relative contributions of AChE and BuChE, researchers can run parallel assays with both BTC and ATC or use selective inhibitors to isolate the activity of one enzyme.
Conclusion
This compound is a highly sensitive and specific substrate for measuring the activity of Butyrylcholinesterase using the robust and accessible Ellman's method. Its superior kinetic profile, characterized by a high catalytic efficiency with human BuChE, makes it the recommended tool for applications ranging from basic enzyme characterization to high-throughput screening of therapeutic inhibitors. By understanding the comparative performance of different substrates and adhering to standardized protocols, researchers can ensure the generation of reliable and interpretable data in the field of cholinesterase research.
References
- 1. A new perspective on thermal inactivation kinetics of human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Establishing a Standard Curve for S-Butyrylthiocholine Chloride Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the study of cholinesterases, the accurate measurement of enzyme activity is paramount. The S-Butyrylthiocholine chloride assay, a modification of the classic Ellman's method, stands as a widely adopted technique for the determination of butyrylcholinesterase (BChE) activity. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols to ensure robust and reproducible results.
Method Comparison: A Quantitative Overview
The selection of an appropriate assay for measuring cholinesterase activity depends on various factors, including the specific enzyme of interest (acetylcholinesterase - AChE or BChE), required sensitivity, sample matrix, and available instrumentation. Below is a comparative summary of the this compound assay and its common alternatives.
| Assay Method | Principle | Substrate | Detection | Typical Wavelength | Key Advantages | Key Disadvantages |
| This compound Assay (Ellman's Method) | Colorimetric | This compound | Spectrophotometry | 405-412 nm[1][2] | Simple, cost-effective, high-throughput.[3] | Potential for interference from colored compounds and thiols in the sample.[4] |
| Indoxylacetate-Based Assay | Colorimetric | Indoxylacetate | Spectrophotometry | ~670 nm | Less interference from hemoglobin; suitable for blood samples.[4][5] | Lower turnover rate compared to thiocholine-based assays, potentially requiring longer incubation times or higher enzyme concentrations.[5][6] |
| Fluorometric Assay (Thioflavin T) | Fluorescence | Acetylthiocholine (as an example) | Fluorometry | Ex: ~450 nm, Em: ~510 nm[7] | High sensitivity.[8] | Requires a fluorescence plate reader; potential for quenching or autofluorescence from sample components. |
| Fluorometric Assay (Thiolite Green) | Fluorescence | Acetylthiocholine | Fluorometry | Ex: 490 nm, Em: 520 nm | Ultrasensitive, with a detection limit as low as 0.01 mU of AChE. | Often available as commercial kits, potentially limiting flexibility in assay optimization. |
| Chemiluminescence Assay | Luminescence | Acetylcholine (natural substrate) | Luminometry | Not Applicable | High sensitivity and uses the natural substrate.[9] | May require specialized reagents and instrumentation. |
Kinetic Parameters of Cholinesterase Substrates
The choice of substrate is critical for differentiating between AChE and BChE activity. S-Butyrylthiocholine is preferentially hydrolyzed by BChE. The following table presents available kinetic data for different substrates with cholinesterases.
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
| Horse Serum BChE | S-Butyrylthiocholine iodide | 0.13 ± 0.01 µM[10] | 156.20 ± 3.11 U/mg protein[10] |
| Electric Eel AChE | Acetylthiocholine | 2.06 x 10-4 mol/L[6] | 4.97 x 10-7 kat[6] |
| Electric Eel AChE | Indoxylacetate | 3.21 x 10-3 mol/L[6] | 7.71 x 10-8 kat[6] |
Experimental Protocols
I. Establishing a Standard Curve for this compound Assay
This protocol is a modification of the Ellman's method and is designed for use in a 96-well microplate reader.
Materials:
-
This compound (or iodide)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylcholinesterase (BChE) standard (e.g., from equine serum)
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Preparation of Reagents:
-
DTNB Solution (2 mM): Dissolve the appropriate amount of DTNB in phosphate buffer. Protect from light.
-
S-Butyrylthiocholine (BTC) Solution (10 mM): Dissolve this compound in deionized water. Prepare fresh daily.[3]
-
BChE Standard Stock Solution: Reconstitute lyophilized BChE standard in assay buffer to a known concentration (e.g., 20 U/mL).[11]
-
-
Preparation of BChE Standard Curve:
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
10 µL of each BChE standard dilution or sample.
-
40 µL of 100 mM Phosphate Buffer (pH 7.4).
-
50 µL of 2 mM DTNB solution.
-
-
Incubate the plate for 10 minutes at 25°C to allow for the reaction of any free sulfhydryl groups in the sample with DTNB.[3]
-
Initiate the enzymatic reaction by adding 100 µL of 10 mM BTC solution to each well.[3]
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 10-20 minutes.[3][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each standard and sample.
-
Subtract the rate of the blank (0 U/mL BChE) from all other readings.
-
Plot the ΔA/min for the BChE standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of BChE in the unknown samples by interpolating their ΔA/min values on the standard curve.
-
II. Alternative Assay Protocols
Principle: Cholinesterase hydrolyzes indoxylacetate to indoxyl, which then undergoes oxidative dimerization to form the blue-colored indigo. The rate of indigo formation is proportional to the enzyme activity.
Materials:
-
Indoxylacetate
-
Cholinesterase standard or sample
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at high wavelengths (e.g., 670 nm).
Procedure:
-
Prepare a stock solution of indoxylacetate in an organic solvent like isopropanol.
-
In a cuvette or microplate well, mix the cholinesterase sample with PBS.
-
Initiate the reaction by adding the indoxylacetate solution.
-
Monitor the increase in absorbance at approximately 670 nm over time. The rate of absorbance change is proportional to the enzyme activity.[5]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the peripheral anionic site of AChE. The displacement of ThT by certain inhibitors or the binding of substrates can lead to a change in fluorescence, which can be used to measure enzyme activity or inhibition.
Materials:
-
Thioflavin T (ThT)
-
Acetylcholinesterase (AChE)
-
Substrate (e.g., Acetylthiocholine)
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of ThT in buffer.
-
In a black 96-well microplate, add the AChE sample.
-
Add the ThT solution to each well.
-
Measure the baseline fluorescence (Excitation ~450 nm, Emission ~510 nm).[7]
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence intensity over time. A decrease in fluorescence can indicate substrate binding and hydrolysis.[8]
Visualizing the Workflow
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the logical flow of the this compound assay and the general principle of the Ellman's method.
Caption: Principle of the Ellman's method for BChE activity.
Caption: Workflow for establishing a BChE standard curve.
References
- 1. nbinno.com [nbinno.com]
- 2. bioclot.com [bioclot.com]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and performance of a colorimetric biosensor using acetylcholinesterase and indoxylacetate for assay of nerve agents and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method [mdpi.com]
- 6. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioflavin T Assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of S-Butyrylthiocholine Chloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of S-Butyrylthiocholine chloride, a water-soluble substrate used in butyrylcholinesterase (BuChE) inhibitory activity assays.[1] Adherence to these guidelines will help you mitigate risks, ensure regulatory compliance, and foster a culture of safety within your team.
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to handle this compound with the appropriate safety measures. While not classified as a hazardous substance or mixture under GHS by some suppliers, it is still recommended to handle it in accordance with good industrial hygiene and safety practices.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[2]
In case of accidental release, ensure adequate ventilation and prevent the powder from spreading.[2] Mechanically take up the spill and place it in appropriate containers for disposal.[2] Avoid creating dust and thoroughly clean the contaminated surface.[2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative and qualitative safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ClNOS | [1][3] |
| Molecular Weight | 225.78 g/mol | [1][3] |
| Appearance | Powder | [4] |
| Storage Temperature | 2-8°C | [3] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazardous Decomposition | Hydrogen sulfide, Carbon oxides, Nitrogen oxides (NOx), Phosgene | [2] |
Step-by-Step Disposal Procedure
Disposal of this compound must always be in accordance with applicable regional, national, and local laws and regulations.[2] The following is a general procedural guide based on standard laboratory safety practices.
1. Waste Identification and Segregation:
- Treat all this compound waste, including empty containers, as chemical waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Keep the waste in its original container or a clearly labeled, sealed, and appropriate waste container.
2. Consultation with EHS:
- Contact your institution's EHS office to understand the specific disposal requirements for this chemical. They will provide guidance on proper waste container types, labeling, and pickup schedules.
3. Waste Collection and Storage:
- Store the waste container in a designated, secure area away from incompatible materials.[2]
- Ensure the storage area is cool, dry, and well-ventilated.
4. Arranging for Disposal:
- Follow your EHS office's procedures for scheduling a chemical waste pickup.
- Ensure all required paperwork is completed accurately.
5. Decontamination of Work Area:
- Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS professionals for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling S-Butyrylthiocholine Chloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of S-Butyrylthiocholine chloride, a water-soluble substrate used in butyrylcholinesterase (BuChE) inhibitory activity assays.[1][2] Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
While some safety data sheets (SDS) state that this compound is not classified as a hazardous chemical under OSHA's Hazard Communication Standard, other sources indicate potential hazards.[3] One supplier provides GHS hazard statements classifying the compound as harmful if swallowed, a cause of skin and eye irritation, and a potential cause of respiratory irritation.[4] Therefore, a cautious approach to handling is strongly recommended.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification |
| Eye and Face | Wear safety glasses with side shields or tightly sealed goggles.[3][4][5] A face shield should be used in situations where splashing is a significant risk. |
| Hand | Chemical-resistant gloves are required. Nitrile gloves are a suitable option, but it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. Inspect gloves for any signs of degradation or puncture before each use. |
| Body | A laboratory coat or other protective clothing must be worn to prevent skin contact.[3][5] Ensure clothing is long-sleeved and fully buttoned. |
| Respiratory | Under conditions of adequate ventilation, such as in a fume hood, respiratory protection may not be necessary. However, if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be worn.[3] For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be required.[3] |
Operational Plan: From Receipt to Disposal
This step-by-step guide ensures a systematic and safe workflow for all procedures involving this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, protected from moisture and light.[3][6] The recommended storage temperature is between 2°C and 8°C.[4][7]
-
Keep the container tightly closed.[8] The compound is hygroscopic, meaning it absorbs moisture from the air.[6][7]
2. Preparation and Handling:
-
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Avoid creating dust when handling the solid form.[3]
-
Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.
3. In Case of a Spill:
-
For a small spill of the solid, carefully sweep or scoop up the material, avoiding dust generation, and place it into a designated, labeled waste container.[3] You can cover the powder with a plastic sheet to minimize spreading.[3]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Thoroughly clean the contaminated surface after material removal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][9] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[3][9] If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves), and solutions, must be collected in a designated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other chemical waste streams.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and any relevant hazard warnings.
-
Disposal Method: Disposal should be carried out through a licensed and certified hazardous waste disposal company.[3] Adhere to all applicable local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of this compound down the drain.
By implementing these safety and handling protocols, researchers can mitigate risks and ensure the safe and effective use of this compound in their laboratories.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Butyrylthiocholine chloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 22026-63-7 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. ACETYLTHIOCHOLINE CHLORIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
